D-4'-Tetrahydropyranylglycine
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(oxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZJPHKIECMDPG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363717 | |
| Record name | D-4'-Tetrahydropyranylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475649-32-2 | |
| Record name | D-4'-Tetrahydropyranylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 475649-32-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on D-4'-Tetrahydropyranylglycine: A Core Component in Neuromodulatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
D-4'-Tetrahydropyranylglycine is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. Its unique structural properties, particularly the incorporation of a tetrahydropyran ring, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its role in drug development, focusing on its application in the design of neuromodulatory compounds, with a specific emphasis on the modulation of N-methyl-D-aspartate (NMDA) receptor signaling pathways.
Core Concepts and Applications
This compound serves as a chiral building block, offering steric bulk and specific conformational constraints to parent molecules. The tetrahydropyran moiety can influence key pharmacokinetic properties such as lipophilicity and metabolic stability, potentially leading to improved drug candidates. Its structural similarity to endogenous amino acids allows for its incorporation into peptidomimetics and other small molecules designed to interact with biological targets, particularly receptors and enzymes within the central nervous system.
A primary area of application for this compound and its analogs is in the development of antagonists for the NMDA receptor, a key player in excitatory synaptic transmission in the brain. Overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and chronic pain. Consequently, the development of potent and selective NMDA receptor antagonists is a major goal in neuropharmacology.
Experimental Protocols
The following experimental protocols are representative of the methodologies used to characterize novel compounds derived from non-proteinogenic amino acids like this compound, based on studies of analogous compounds.
1. Synthesis of Novel NMDA Receptor Antagonists:
A common strategy for the synthesis of amino acid-based NMDA receptor antagonists involves a 1,3-dipolar cycloaddition. A representative synthesis is described by Conti et al. (2004) for the preparation of isoxazole-containing amino acids, which are structural analogs of this compound-containing compounds.
-
Step 1: Nitrile Oxide Formation: A substituted nitroalkane is treated with a dehydrating agent, such as phenyl isocyanate, in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine) to generate the corresponding nitrile oxide in situ.
-
Step 2: 1,3-Dipolar Cycloaddition: The generated nitrile oxide undergoes a cycloaddition reaction with a dipolarophile containing a vinyl or allyl group attached to a protected amino acid moiety. This reaction forms the core heterocyclic ring system.
-
Step 3: Deprotection: The protecting groups on the amino and carboxyl functionalities of the amino acid are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final amino acid derivative.
-
Step 4: Purification: The final compound is purified using techniques such as recrystallization or column chromatography.
2. In Vitro Pharmacological Evaluation: Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a novel compound for its target receptor.
-
Preparation of Synaptic Membranes: Rat brains are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the crude synaptic membrane fraction.
-
Binding Assay: The synaptic membranes are incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glutamate binding site) and varying concentrations of the test compound.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
3. In Vivo Pharmacological Evaluation: Anticonvulsant Activity
The anticonvulsant effects of NMDA receptor antagonists are often evaluated in animal models of epilepsy.
-
Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are commonly used.
-
Drug Administration: The test compound is administered to the mice, typically via intraperitoneal injection, at various doses. A control group receives the vehicle.
-
Seizure Induction: After a predetermined time, the mice are exposed to a high-intensity acoustic stimulus to induce seizures.
-
Observation and Scoring: The mice are observed for the occurrence and severity of different seizure phases (wild running, clonic seizures, tonic seizures, and respiratory arrest). The percentage of mice protected from each seizure phase is recorded.
-
Data Analysis: The dose of the compound that protects 50% of the animals from a specific seizure endpoint (ED50) is calculated.
Quantitative Data Presentation
The following table summarizes representative binding affinity data for novel NMDA receptor antagonists developed from acidic amino acid scaffolds, analogous to what would be expected for derivatives of this compound.
| Compound | NMDA Receptor Affinity (Ki, µM)[1] |
| 8A | 0.21[1] |
| 8B | 0.96[1] |
Data from Conti et al., 2004. Compounds 8A and 8B are stereoisomers of 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the development of this compound-based therapeutics.
Caption: A generalized experimental workflow for the development of novel therapeutics.
Caption: A simplified signaling pathway of the NMDA receptor and the action of a competitive antagonist.
References
D-4'-Tetrahydropyranylglycine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-4'-Tetrahydropyranylglycine, systematically known as (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid. As a derivative of glycine with a tetrahydropyran moiety, it presents a unique structural motif of interest in medicinal chemistry and drug discovery. Its chiral nature and the presence of both amino and carboxylic acid functional groups, combined with the cyclic ether, offer potential for diverse chemical modifications and biological interactions. This technical guide provides a summary of the available chemical and physical properties of this compound, outlines a general experimental approach for its synthesis and characterization, and discusses its potential, yet to be fully elucidated, biological significance.
Core Chemical Properties
A summary of the key chemical identifiers and properties for this compound is presented below.
| Property | Value | Reference |
| Systematic Name | (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | [1][2][3][4][5][6][7] |
| Common Name | This compound | |
| CAS Number | 475649-32-2 | [1][2] |
| Molecular Formula | C₇H₁₃NO₃ | [1][5] |
| Molecular Weight | 159.19 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | >97.0% (by NMR) | [1] |
Spectroscopic Data
While specific spectral data with peak assignments for this compound are not widely available in public literature, a certificate of analysis for a commercial sample indicates that the ¹H NMR and Mass Spectrum are consistent with its chemical structure.[1]
General Expectations for Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring, the alpha-proton, and the amine protons. The chemical shifts and coupling patterns would be indicative of the stereochemistry and conformation of the molecule.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the alpha-carbon, and the carbons of the tetrahydropyran ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and C-O stretches associated with the ether and carboxylic acid functionalities.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (159.19 g/mol ). Analysis of the fragmentation pattern could provide further structural confirmation.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not readily found in the public domain. However, a general approach for the asymmetric synthesis of this and similar non-natural amino acids can be conceptualized based on established organic chemistry methodologies.
General Asymmetric Synthesis Approach (Hypothetical):
A plausible synthetic route could involve a stereoselective Strecker synthesis or a chiral auxiliary-mediated alkylation.
-
Starting Material: Tetrahydro-2H-pyran-4-carbaldehyde.
-
Strecker Reaction:
-
Reaction of the aldehyde with a cyanide source (e.g., KCN) and ammonia or an ammonia equivalent in the presence of a chiral catalyst to form a chiral aminonitrile intermediate.
-
Hydrolysis of the aminonitrile to yield the desired D-amino acid.
-
-
Purification:
-
The crude product would likely be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Purity would be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Activity and Potential Applications
The biological activity of this compound is not extensively documented. It is described as a glycine derivative and has been mentioned in the context of ergogenic supplements, which are intended to enhance physical performance.[3] However, specific studies detailing its mechanism of action or its effects on signaling pathways are not publicly available.
Given its structure as a non-proteinogenic amino acid, this compound could be a valuable building block in peptide synthesis to create peptidomimetics with modified stability and biological activity. The tetrahydropyran ring introduces a degree of conformational constraint and hydrophilicity that could influence the binding of resulting peptides to their biological targets. Its potential applications in drug development could be in the design of novel therapeutics where this specific structural motif is desired to achieve a particular pharmacological profile.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound, leading to the assessment of its biological activity.
Conclusion
This compound is a chiral, non-proteinogenic amino acid with potential applications in medicinal chemistry and drug discovery. While detailed experimental data and biological studies are not extensively reported in publicly accessible literature, this guide provides a summary of its known chemical properties and outlines a general framework for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic properties, develop optimized synthetic protocols, and explore its biological activity and potential therapeutic applications.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)aceticacid | 1416402-99-7 [chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. achmem.com [achmem.com]
- 7. adooq.com [adooq.com]
An In-depth Technical Guide to the Structure and Synthesis of D-4'-Tetrahydropyranylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for D-4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid of interest in medicinal chemistry. The document details the molecular architecture and outlines key synthetic pathways, including the preparation of essential precursors and methods for achieving the desired stereochemistry.
Chemical Structure and Properties
This compound, systematically named (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a glycine derivative characterized by the substitution of a tetrahydropyran ring at the alpha-carbon. The "D" designation in its common name refers to its stereochemical configuration, which is (R) according to the Cahn-Ingold-Prelog priority rules.
The presence of the tetrahydropyran moiety introduces a degree of conformational rigidity and alters the lipophilicity of the amino acid compared to simpler aliphatic or aromatic glycine derivatives. These structural features are often exploited in drug design to modulate binding affinity to biological targets and to improve pharmacokinetic properties.
| Property | Value | Reference |
| Systematic Name | (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | N/A |
| Common Name | This compound | N/A |
| CAS Number | 475649-32-2 | N/A |
| Molecular Formula | C₇H₁₃NO₃ | N/A |
| Molecular Weight | 159.18 g/mol | N/A |
| Appearance | Solid | [1] |
Synthetic Pathways
The synthesis of this compound is not widely documented in readily available literature, suggesting it is a specialized compound. However, a logical and established approach involves a multi-step synthesis commencing with the preparation of a key intermediate, tetrahydro-4H-pyran-4-one. This ketone then serves as the substrate for classical amino acid syntheses, such as the Strecker or Bucherer-Bergs reactions, to produce the racemic amino acid. The final and crucial step is the chiral resolution of the racemic mixture to isolate the desired D-enantiomer.
References
A Technical Guide to Asymmetric Synthesis of α-Amino Acids Using Chiral Glycine Equivalents: The Schöllkopf Bis-Lactim Ether Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. Chiral α-amino acids serve as fundamental building blocks for peptidomimetics, chiral ligands, and complex natural products. While numerous methods exist for their synthesis, the use of chiral glycine equivalents remains a robust and reliable strategy. This technical guide provides an in-depth exploration of the Schöllkopf bis-lactim ether method, a classic yet highly effective approach for the diastereoselective alkylation of a masked glycine enolate. We will detail the underlying principles, provide comprehensive experimental protocols, present quantitative data on its efficiency, and illustrate the key mechanistic steps through diagrams. Although the specific compound D-4'-Tetrahydropyranylglycine is not prominently featured in scientific literature, the principles and methodologies described herein for the Schöllkopf auxiliary are broadly applicable to the conceptual use of chiral glycine derivatives in asymmetric synthesis.
Introduction to Asymmetric Amino Acid Synthesis and the Role of Chiral Glycine Equivalents
The biological activity of many pharmaceuticals and natural products is intrinsically linked to their stereochemistry. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance.[1] α-Amino acids, beyond the 20 proteinogenic examples, represent a vast and valuable class of chiral building blocks.
Asymmetric synthesis of these compounds can be broadly categorized into several approaches, including the chiral pool method, asymmetric catalysis, and the use of chiral auxiliaries.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
The Schöllkopf method, developed by Ulrich Schöllkopf in 1981, is a prime example of the chiral auxiliary approach applied to amino acid synthesis.[4][5] It utilizes a chiral bis-lactim ether, derived from the condensation of glycine and a chiral amino acid (commonly valine), as a masked chiral glycine equivalent. This powerful technique allows for the highly diastereoselective alkylation of the glycine moiety, leading to a wide variety of non-proteinogenic α-amino acids with excellent enantiopurity.[1][4]
The Schöllkopf Bis-Lactim Ether Method: Principles and Mechanism
The core of the Schöllkopf method is the use of a cyclic dipeptide (a 2,5-diketopiperazine) formed from glycine and (R)- or (S)-valine.[4] The bulky isopropyl group of the valine residue serves as a stereodirecting group. The key steps of the synthesis are as follows:
-
Formation of the Diketopiperazine: Glycine and valine are cyclized to form a 2,5-diketopiperazine.
-
Formation of the Bis-lactim Ether: The diketopiperazine is treated with a strong methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), to form the bis-lactim ether. This step activates the α-proton of the glycine unit.[1]
-
Deprotonation: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine residue using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). This generates a planar carbanion.[4]
-
Diastereoselective Alkylation: The crucial stereochemistry-defining step involves the reaction of this carbanion with an electrophile (e.g., an alkyl halide). The bulky isopropyl group of the valine auxiliary sterically hinders one face of the planar carbanion, forcing the electrophile to approach from the opposite, less hindered face. This results in a highly diastereoselective alkylation.[4][6]
-
Hydrolysis and Product Isolation: The alkylated bis-lactim ether is then hydrolyzed under mild acidic conditions. This cleavage releases the methyl ester of the newly synthesized, enantiomerically enriched α-amino acid, along with the recoverable valine methyl ester auxiliary.[1][4]
This entire workflow is depicted in the diagram below.
The stereochemical outcome is predictable. Using (R)-valine as the auxiliary typically leads to the (R)-enantiomer of the new amino acid, while (S)-valine yields the (S)-enantiomer.[5] The high diastereoselectivity, often exceeding 95%, makes this a highly reliable method for accessing optically pure amino acids.[1][4]
Detailed Experimental Protocols
Herein, we provide a representative protocol for the diastereoselective alkylation of the (2R)-valine-derived bis-lactim ether with 4-bromo-1,2-butadiene, adapted from the literature.[6]
Materials and Reagents
-
(2R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's auxiliary)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
4-bromo-1,2-butadiene (Electrophile)
-
Water (for quenching)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (MgSO₄) (for drying)
-
Silica gel for flash chromatography
-
Ethyl acetate and Hexane (for chromatography)
-
0.1 N Hydrochloric acid (for hydrolysis)
Protocol for Diastereoselective Alkylation
Protocol for Hydrolysis to Obtain the Free Amino Acid
-
Dissolution: Dissolve the purified alkylated bis-lactim ether in 0.1 N HCl.
-
Stirring: Stir the solution at room temperature for approximately 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Extraction: Wash the acidic solution with diethyl ether to remove the valine methyl ester.
-
Isolation: The aqueous layer, now containing the hydrochloride salt of the desired amino acid methyl ester, can be used directly or further purified. The free amino acid can be obtained by ion-exchange chromatography or by careful neutralization.
Quantitative Data and Scope of the Reaction
The Schöllkopf method is renowned for its high stereoselectivity and good chemical yields across a wide range of electrophiles. The data presented below is compiled from various literature sources to demonstrate the efficacy of the method.
Table 1: Diastereoselective Alkylation of Schöllkopf's Auxiliary with Various Electrophiles
| Entry | Electrophile (R-X) | Product (R-group) | Yield (%) | Diastereomeric Excess (d.e. %) | Reference |
| 1 | CH₃I | -CH₃ | >90 | >95 | [4] |
| 2 | CH₂=CHCH₂Br | -CH₂CH=CH₂ | 91 | >95 | [5] |
| 3 | C₆H₅CH₂Br | -CH₂C₆H₅ | 94 | >95 | [5] |
| 4 | 4-Br-1,2-butadiene | -CH₂CH=C=CH₂ | 48 | >98 | [6] |
| 5 | 1-Iodo-3-methylbutane | -CH₂(CH₂)₂CH(CH₃)₂ | >90 | >95 | [4] |
| 6 | Aryl Chlorides¹ | -Aryl | 90-99 | 96-98 | [7][8] |
¹Data for Pd-catalyzed arylation of the bis-lactim ether.
As shown in the table, the method consistently delivers products with very high diastereomeric excess, which translates directly to high enantiomeric excess (>95% e.e.) in the final amino acid product after hydrolysis.[1] The chemical yields are generally good to excellent, although they can vary depending on the reactivity of the electrophile.
Conclusion
The Schöllkopf bis-lactim ether method remains a powerful and highly predictable tool for the asymmetric synthesis of α-amino acids. Its operational simplicity, use of a recoverable chiral auxiliary, and consistently high stereoselectivity make it an invaluable strategy for researchers in academia and the pharmaceutical industry. The principles of using a bulky, stereodirecting auxiliary to control the facial selectivity of an enolate reaction are fundamental to asymmetric synthesis. While the specific target of this compound is not documented, the foundational knowledge and protocols detailed in this guide provide a clear roadmap for the rational design and synthesis of novel, enantiomerically pure α-amino acids.
References
- 1. biosynth.com [biosynth.com]
- 2. A 2,3-butanedione protected chiral glycine equivalent—a new building block for the stereoselective synthesis of enantiopure N-protected α-amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 5. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]
D-4'-Tetrahydropyranylglycine: A Chiral Building Block for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-4'-Tetrahydropyranylglycine, systematically known as (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid that has emerged as a valuable chiral building block in modern medicinal chemistry. Its unique structural features, combining the chirality of an amino acid with the conformational rigidity and polarity of a tetrahydropyran (THP) ring, make it an attractive component for the design and synthesis of novel therapeutic agents. The THP moiety can modulate physicochemical properties such as lipophilicity and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its significant role in the development of antiviral drugs, with a focus on the Hepatitis C Virus (HCV) NS5A inhibitor, BMS-986097.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is presented in the table below. These properties are crucial for its application in drug design and synthesis, influencing factors such as solubility, membrane permeability, and interactions with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (NMR) | ≥97.0% | [1] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |
| CAS Number | 475649-32-2 | [1] |
Synthesis of this compound
The enantioselective synthesis of this compound is a critical step in its utilization as a chiral building block. While various methods for the synthesis of α-amino acids have been developed, a common strategy for preparing this specific compound involves the asymmetric Strecker synthesis or enzymatic resolution.
Illustrative Synthetic Pathway
A general, illustrative pathway for the synthesis of this compound is depicted below. This multi-step synthesis typically starts from a readily available tetrahydropyran derivative.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Asymmetric Synthesis
A detailed experimental protocol for the large-scale synthesis of a precursor to this compound has been reported in the context of the development of the HCV NS5A inhibitor BMS-986097. While the full end-to-end synthesis of the standalone amino acid is proprietary, the following outlines a key step in a scalable route, highlighting the introduction of the core tetrahydropyran glycine structure.
Step: Michael Addition and Cyclization
This key step involves a Michael addition of a glycine equivalent to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the tetrahydropyran ring.
-
Reactants:
-
tert-butyl 2-((diphenylmethylene)amino)acetate
-
(E)-benzyl 4-(1-hydroxycyclopropyl)but-2-enoate
-
-
Procedure: A one-pot reaction is performed where the Michael addition of the glycine Schiff base to the unsaturated ester is followed by cyclization to form the core skeleton of the desired tetrahydropyran glycine derivative.
-
Chiral Separation: The resulting product is a mixture of diastereomers, which is then subjected to chiral separation to isolate the desired stereoisomer.
-
Further Manipulations: The isolated chiral intermediate undergoes further synthetic transformations, including deprotection of the amine, carbamate formation, lactone reduction, and final cyclization to yield the desired tetrahydropyran glycine precursor.
Application in Drug Discovery: A Case Study of BMS-986097
A prominent example of the application of this compound as a chiral building block is in the synthesis of BMS-986097, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).
HCV NS5A: A Key Target for Antiviral Therapy
The HCV NS5A protein is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[2][3] It does not have any known enzymatic activity but acts as a scaffold, interacting with various viral and host proteins to form the viral replication complex.[4] This complex is housed within a membranous web in the cytoplasm of infected cells, providing a platform for efficient viral genome replication.[4]
NS5A inhibitors, such as BMS-986097, bind to the N-terminus of NS5A, inducing a conformational change that disrupts its functions.[5] This inhibition occurs at two key stages of the viral life cycle:
-
Inhibition of RNA Replication: By binding to NS5A, the inhibitor prevents the proper formation and function of the replication complex, thereby halting the synthesis of new viral RNA.[2]
-
Impairment of Viral Assembly: The altered conformation of NS5A also interferes with its role in the assembly and release of new, infectious virions.[2]
The following diagram illustrates the proposed mechanism of action of HCV NS5A inhibitors.
Caption: Mechanism of action of HCV NS5A inhibitors.
Role of this compound in BMS-986097
In the structure of BMS-986097, the this compound moiety serves as a key component of the "cap" region of the molecule. This part of the inhibitor is crucial for establishing the necessary interactions within the binding pocket of the NS5A protein. The specific stereochemistry and the presence of the tetrahydropyran ring are critical for achieving high potency and a favorable pharmacokinetic profile. The development of a scalable synthesis for this chiral building block was a significant achievement in the overall drug development program for BMS-986097.
Conclusion
This compound is a valuable and versatile chiral building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its incorporation into the HCV NS5A inhibitor BMS-986097 highlights its potential to impart desirable properties for drug candidates, including high potency and improved ADME characteristics. As the demand for novel therapeutics with optimized properties continues to grow, the use of such specialized chiral building blocks is expected to play an increasingly important role in drug discovery and development. The availability of efficient and scalable synthetic routes to enantiomerically pure this compound will be crucial for its broader application in medicinal chemistry.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydropyranyl (THP) Group in Amino Acid Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex peptide-based therapeutics. The tetrahydropyranyl (THP) group, a well-established protecting group for alcohols in organic synthesis, offers a unique set of advantages for the protection of amino acid side chains. This technical guide provides a comprehensive overview of the THP protecting group in the context of amino acid chemistry, detailing its application, quantitative performance, and experimental protocols.
Core Concepts of the THP Protecting Group
The tetrahydropyranyl group is an acetal-type protecting group introduced by reacting a hydroxyl or thiol group with 3,4-dihydro-2H-pyran (DHP) under acidic conditions.[1] Its key features include:
-
Low Cost and Ease of Introduction: DHP is an inexpensive and readily available reagent, making the THP group a cost-effective option. The protection reaction is typically straightforward and high-yielding.[1][2]
-
Stability: THP ethers are stable to a wide range of non-acidic conditions, including strongly basic reagents, organometallics, and hydrides, making them compatible with many synthetic transformations.[2][3]
-
Acid Lability: The THP group is readily cleaved under mild acidic conditions, which allows for selective deprotection in the presence of other protecting groups.[1][3] This property is central to its utility in orthogonal protection strategies in peptide synthesis.[1]
-
Improved Solubility: The incorporation of the THP group can enhance the solubility of protected amino acids and peptides.[1][2]
A notable drawback of the THP group is the creation of a new stereocenter upon reaction with a chiral alcohol, leading to the formation of diastereomers.[3] This can complicate purification and characterization, though it does not affect the stereochemistry of the final deprotected amino acid.
Application in Amino Acid Protection
The THP group is primarily used for the side-chain protection of serine, threonine, and cysteine in the context of Fmoc/tBu solid-phase peptide synthesis (SPPS).[1][2]
-
Serine and Threonine: The hydroxyl groups of serine and threonine are readily protected as THP ethers. This protection prevents side reactions during peptide coupling steps.
-
Cysteine: The thiol group of cysteine can be effectively protected with the THP group. Fmoc-Cys(Thp)-OH has been shown to be a valuable reagent in SPPS, offering advantages over more common protecting groups like trityl (Trt).[4] Specifically, the use of the THP group for cysteine protection has been reported to reduce racemization during coupling reactions.[5]
While THP protection of the amine and carboxylic acid functionalities of amino acids is possible, it is less common in peptide synthesis due to the lability of the resulting N,O-acetals and hemiacetal esters.[1]
Quantitative Data
The efficiency of THP protection and the conditions for its removal are critical considerations for its application in synthesis. The following tables summarize available quantitative data.
Table 1: Yields for the Synthesis of THP-Protected Amino Acids
| Amino Acid Derivative | Reagents and Conditions | Yield (%) | Reference |
| Fmoc-Trp(Thp)-OH | DHP, PTSA, CH₂Cl₂/MeOH (96:4), RT, 2.5 h | 82 | [1] |
| O-THP-protected Nα-(6-nitroveratryloxy)-Nε-acetyl-Nε-hydroxy-l-lysine cyanomethyl ester | DHP | 85 | [6] |
Table 2: Acid Lability of THP-Protected Amino Acids
| Compound | Cleavage Cocktail | Time (h) | Deprotection (%) | Reference |
| Fmoc-Trp(Thp)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | 1 | ~90 | [1] |
| Fmoc-Trp(Boc)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | 1 | 69 | [1] |
| Fmoc-Cys(Thp)-OH | Moderately acidic aqueous conditions | - | More stable than Fmoc-Ser(Thp)-OH | [7] |
| Fmoc-Ser(Thp)-OH | Moderately acidic aqueous conditions | - | Less stable than Fmoc-Cys(Thp)-OH | [7] |
| THP-protected hydroxamate | 3:1:1 Acetic acid:water:DMF | t½ = 2.9 | - | [6] |
Table 3: Racemization of Cysteine Derivatives During Coupling
| Cysteine Derivative | Coupling Conditions | Racemization (%) | Reference |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | [4] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | [4] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection and deprotection of amino acid side chains with the THP group.
Protocol 1: General Procedure for THP Protection of a Hydroxyl Group
This protocol is a general method for the protection of an alcohol, which can be adapted for the side chains of serine and threonine.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Ser-OH or Fmoc-Thr-OH)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add DHP (1.5 - 2 equivalents) to the solution.
-
Add a catalytic amount of PPTS or PTSA (0.05 - 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Fmoc-amino acid(THP)-OH.
Protocol 2: General Procedure for Acidic Deprotection of a THP Ether
This protocol describes a mild method for the cleavage of a THP ether, regenerating the free hydroxyl group.
Materials:
-
THP-protected amino acid or peptide
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-protected substrate (1 equivalent) in a 3:1:1 mixture of THF, acetic acid, and water.[7]
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language can effectively illustrate the chemical processes and decision-making involved in using the THP protecting group.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Tetrahydropyran Ring in Glycine Analogs: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Tetrahydropyran-Containing Glycine Derivatives in Medicinal Chemistry.
While specific data on D-4'-Tetrahydropyranylglycine is not extensively available in public literature, this guide explores the significant role of the closely related structural motif, amino-(tetrahydropyran-4-yl)acetic acid and its derivatives, in medicinal chemistry. The incorporation of the tetrahydropyran (THP) ring into amino acid scaffolds, particularly glycine, offers a versatile strategy for modulating the physicochemical and pharmacological properties of drug candidates. This document provides a comprehensive overview of the applications, synthesis, and key properties of these valuable building blocks in drug discovery and development.
The Strategic Importance of the Tetrahydropyran Moiety
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for cyclohexane.[1] Its key advantages include:
-
Modulation of Physicochemical Properties: The oxygen atom in the THP ring acts as a hydrogen bond acceptor, which can lead to improved solubility and altered lipophilicity compared to its carbocyclic analog. This modification can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Conformational Rigidity: The THP ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding to biological targets.[1]
-
Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation than many other functional groups, potentially leading to improved pharmacokinetic profiles.
Applications in Medicinal Chemistry
Amino-(tetrahydropyran-4-yl)acetic acid and its derivatives serve as crucial intermediates in the synthesis of a variety of therapeutic agents.[2] Their application spans several key areas of drug discovery.
Central Nervous System (CNS) Disorders
One of the primary applications of these building blocks is in the development of drugs targeting neurological disorders.[2] The ability of the THP moiety to fine-tune properties like blood-brain barrier penetration is a key factor in this context. While specific drug examples containing this exact glycine derivative are not prevalent in the literature, the use of THP-containing fragments is a common strategy in CNS drug design.
Antitumor Agents
The tetrahydropyran scaffold is present in numerous molecules with demonstrated antitumor activity.[3] By incorporating amino-(tetrahydropyran-4-yl)acetic acid into peptide or small molecule structures, medicinal chemists can explore new chemical space in the search for novel cancer therapeutics. The THP ring can influence interactions with specific biological targets and contribute to the overall efficacy and safety profile of the drug candidate.[3]
Antiviral Therapies
The tetrahydropyran ring is a key structural feature in some HIV protease inhibitors.[4] The oxygen atom can form critical hydrogen bonds within the enzyme's active site. The use of amino-(tetrahydropyran-4-yl)acetic acid as a building block allows for the synthesis of novel peptide mimetics and other small molecules aimed at inhibiting viral replication.
Synthesis of Tetrahydropyran-Containing Amino Acids
The synthesis of amino acids featuring a tetrahydropyran side chain can be achieved through various synthetic routes. A common approach involves the modification of a pre-formed tetrahydropyran ring.
General Synthetic Workflow
A generalized synthetic pathway to obtain tetrahydropyran-containing amino acids is outlined below. This often involves the introduction of an amino group or a precursor to an amino group onto a functionalized tetrahydropyran scaffold.
Caption: General synthetic workflow for amino-(tetrahydropyran-4-yl)acetic acid.
Experimental Protocol: Strecker Synthesis of Amino-(tetrahydropyran-4-yl)acetic acid (Illustrative)
The following is an illustrative protocol based on the well-established Strecker amino acid synthesis.
Materials:
-
Tetrahydropyran-4-one
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Aqueous ammonia (NH₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Methanol
Procedure:
-
Formation of the α-aminonitrile:
-
A solution of tetrahydropyran-4-one in methanol is treated with an aqueous solution of ammonium chloride and sodium cyanide.
-
Aqueous ammonia is added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
-
-
Hydrolysis to the amino acid:
-
The crude α-aminonitrile is refluxed in concentrated hydrochloric acid for 12-24 hours.
-
The reaction mixture is then cooled, and the excess acid is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the hydrochloride salt of amino-(tetrahydropyran-4-yl)acetic acid.
-
Quantitative Data and Structure-Activity Relationships
While specific quantitative data for this compound is scarce, the table below presents hypothetical data to illustrate how such information would be structured for comparing the activity of different glycine analogs.
| Compound | Target | Assay Type | IC₅₀ (nM) | Lipophilicity (logP) |
| Glycine | GlyR | Electrophysiology | 15,000 | -3.21 |
| Cyclohexylglycine | - | - | - | 1.54 |
| Amino-(tetrahydropyran-4-yl)acetic acid | Hypothetical Target X | Binding Assay | 500 | 0.85 |
| Phenylglycine | - | - | - | 1.09 |
Data for Glycine, Cyclohexylglycine, and Phenylglycine are for comparative purposes. Data for Amino-(tetrahydropyran-4-yl)acetic acid is hypothetical.
The inclusion of the THP ring generally increases lipophilicity compared to the parent glycine but can be less lipophilic than a cyclohexane ring, offering a valuable tool for fine-tuning this property.
Signaling Pathways and Experimental Workflows
The design of drugs incorporating tetrahydropyran-containing amino acids often targets specific signaling pathways implicated in disease. The following diagram illustrates a generic signaling pathway that could be targeted by a hypothetical inhibitor developed using this scaffold.
Caption: Hypothetical signaling pathway inhibited by a THP-glycine derivative.
Conclusion
The use of amino acids containing a tetrahydropyran ring, such as amino-(tetrahydropyran-4-yl)acetic acid, represents a powerful strategy in modern medicinal chemistry. These building blocks provide a means to modulate key drug properties, including solubility, lipophilicity, and metabolic stability. Their incorporation into drug candidates has shown promise in the development of new treatments for a range of diseases, including CNS disorders, cancer, and viral infections. Further exploration of this chemical space is likely to yield novel and effective therapeutic agents.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydropyranyl Group: A Cornerstone in Amino Acid Protection for Peptide Synthesis and Drug Development
An In-depth Technical Guide
For Immediate Release
[Shanghai, China – December 25, 2025] – The strategic use of protecting groups is a fundamental pillar of modern organic chemistry, particularly within the intricate landscape of peptide synthesis and drug development. Among the arsenal of protective moieties, the tetrahydropyranyl (THP) group has long been valued for its reliability and versatility in masking the reactive side chains of amino acids. This technical guide provides a comprehensive overview of the discovery, history, and application of tetrahydropyranyl-protected amino acids, offering valuable insights for researchers, scientists, and professionals in the field.
Introduction: The Need for Selective Protection
The synthesis of complex peptides and modified protein therapeutics demands precise control over the reactivity of various functional groups within the constituent amino acids. Unprotected side chains can lead to a myriad of undesirable side reactions, compromising the yield, purity, and ultimately the biological activity of the target molecule. The ideal protecting group should be easily introduced, stable under a range of reaction conditions, and readily removed under mild conditions that do not affect other parts of the molecule. The tetrahydropyranyl group, an acid-labile acetal, has emerged as a robust solution for the temporary protection of hydroxyl, thiol, and, to a lesser extent, carboxyl and amino functionalities in amino acids.
A Historical Perspective: From Alcohols to Amino Acids
The tetrahydropyranyl group was initially established as a reliable protecting group for alcohols in general organic synthesis long before its widespread adoption in peptide chemistry. Its introduction is typically achieved through the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).
While a singular "discovery" paper for the application of THP to amino acids is not readily identifiable, its use in peptide synthesis appears to have evolved from its established utility in protecting hydroxyl groups. Early reviews on protecting groups in peptide synthesis from the 1960s began to lay the groundwork for the systematic use of various protective strategies, creating a fertile environment for the adoption of known protecting groups like THP for the specific challenges of peptide chemistry. By the 1970s and beyond, the application of THP to protect the side chains of serine, threonine, and cysteine became more commonplace, driven by the need for orthogonal protection strategies in increasingly complex synthetic targets.
Mechanism of Protection and Deprotection
The protective power of the THP group lies in the formation of a stable acetal linkage. This process is acid-catalyzed, involving the protonation of dihydropyran to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic side chain of the amino acid.
dot
Caption: General mechanism for the acid-catalyzed protection of an amino acid side chain with THP.
Deprotection is essentially the reverse process, also acid-catalyzed, where protonation of the acetal oxygen leads to cleavage of the C-O bond and regeneration of the free functional group on the amino acid.
dot
Caption: General mechanism for the acid-catalyzed deprotection of a THP-protected amino acid.
Applications in Peptide Synthesis: A Focus on Key Amino Acids
The THP group has found significant utility in protecting the side chains of serine, threonine, and cysteine during solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc/tBu strategy.
Serine and Threonine
The hydroxyl groups of serine and threonine are susceptible to acylation and other side reactions during peptide coupling. THP protection effectively masks this reactivity.
Advantages:
-
Stability: The THP ether is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine).
-
Orthogonality: It can be removed under acidic conditions that are milder than those required for the cleavage of many other protecting groups, allowing for selective deprotection.
Cysteine
The thiol group of cysteine is highly nucleophilic and prone to oxidation and alkylation. THP protection as a thioacetal is a highly effective strategy.
Key Advantages:
-
Reduced Racemization: A significant advantage of using THP for cysteine protection is the marked reduction in racemization during peptide coupling compared to other common protecting groups like Trityl (Trt).[1][2] One study reported racemization of only 0.74% for Fmoc-Cys(Thp)-OH during coupling, compared to 3.3% for Fmoc-Cys(Trt)-OH.[3]
-
Suppression of Side Reactions: THP protection minimizes the formation of 3-(1-piperidinyl)alanine, a common side product in the synthesis of C-terminal cysteine peptides.
-
Improved Solubility: The non-aromatic nature of the THP group can improve the solubility of protected peptides.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and deprotection of THP-protected amino acids, providing a valuable resource for comparative analysis.
Table 1: Representative Yields for the Synthesis of Fmoc-AA(THP)-OH
| Amino Acid | Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Fmoc-Trp-OH | PTSA | CH₂Cl₂ | 2.5 h | 82 | [2] |
| Fmoc-Cys-OH | PTSA | CH₂Cl₂ | 1 h | - | [4] |
| Fmoc-Thr-OAllyl | PPTS | DCE | 12 h (60 °C) | - | [4] |
Table 2: Comparison of Racemization for Different Cysteine Protecting Groups
| Fmoc-Cysteine Derivative | Coupling Conditions | Racemization (%) | Reference(s) |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | [5][6] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | [5][6] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | [5][6] |
Table 3: Cleavage Conditions for THP-Protected Amino Acids
| THP-Protected Amino Acid | Cleavage Reagent | Time | Deprotection (%) | Reference(s) |
| Fmoc-Trp(Thp)-OH | 10% TFA / 2% H₂O in CH₂Cl₂ | 1 h | ~90 | [4] |
| Fmoc-Cys(Thp)-OH | 95% TFA / 2.5% H₂O / 2.5% TIS | 2 h | Complete | [5] |
| Fmoc-Ser(Thp)-OH | 2% TFA in CH₂Cl₂ with scavengers | - | Complete | [4] |
| Fmoc-Thr(Thp)-OH | 2% TFA in CH₂Cl₂ with scavengers | - | Complete | [4] |
Experimental Protocols
General Protocol for THP Protection of an Amino Acid Side Chain
-
Dissolve the Fmoc-protected amino acid in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add 3,4-dihydro-2H-pyran (typically 1.5-2.0 equivalents).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, PTSA).
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
dot
Caption: Experimental workflow for the THP protection of an amino acid side chain.
General Protocol for Cleavage of THP Group from a Peptide on Solid Support
-
Wash the peptide-resin thoroughly with dichloromethane (DCM).
-
Prepare the cleavage cocktail. For complete deprotection, a standard cocktail is trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). For selective deprotection, a milder acidic solution (e.g., 1-2% TFA in DCM) can be used.
-
Add the cleavage cocktail to the resin and agitate at room temperature for the desired time (typically 1-3 hours for complete cleavage).
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
dot
Caption: Experimental workflow for the cleavage of a THP-protected peptide from solid support.
Conclusion and Future Outlook
The tetrahydropyranyl protecting group remains a valuable and reliable tool in the synthesis of complex peptides and other amino acid-containing molecules. Its ease of introduction, stability to a range of synthetic conditions, and mild, acid-labile cleavage make it particularly well-suited for the protection of serine, threonine, and especially cysteine side chains. The ability of THP to significantly reduce racemization in cysteine is a key advantage that continues to make it a preferred choice in many synthetic strategies. As the demand for sophisticated peptide therapeutics and research tools continues to grow, the robust and predictable nature of the THP protecting group ensures its continued relevance and application in the field.
References
- 1. PROTECTION OF FUNCTIONAL GROUPS IN PEPTIDE SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of D-4'-Tetrahydropyranylglycine for Unnatural Amino Acid Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of proposed synthetic routes for D-4'-Tetrahydropyranylglycine (D-ThpG), a novel unnatural amino acid with potential applications in drug discovery and development. Due to the absence of D-ThpG in the current literature, this document outlines plausible and robust chemoenzymatic strategies for its synthesis, based on well-established methodologies for the production of analogous D-arylglycines. The core of the proposed synthesis involves two key stages: the formation of the precursor 4-(tetrahydropyran-4-yl)benzaldehyde and its subsequent conversion to the target D-amino acid via a Strecker synthesis followed by enzymatic resolution. Detailed experimental protocols, comparative data tables, and process diagrams are provided to facilitate the practical implementation of these synthetic strategies in a research and development setting.
Introduction: The Role of Unnatural Amino Acids in Drug Discovery
Unnatural amino acids (UAAs) are crucial building blocks in modern medicinal chemistry. Their incorporation into peptides and small molecule drugs can confer a range of desirable properties, including enhanced metabolic stability, increased potency, constrained conformation, and novel mechanisms of action. D-amino acids, in particular, are of significant interest as they can render peptides resistant to proteolysis, thereby improving their pharmacokinetic profiles. The unique structural motif of this compound, featuring a tetrahydropyran ring appended to a D-phenylglycine scaffold, offers a novel combination of hydrophilicity and steric bulk, making it an attractive candidate for the design of new therapeutic agents.
Proposed Synthetic Pathways for this compound
The synthesis of D-ThpG can be logically divided into two main phases: the synthesis of the key aromatic aldehyde precursor, and the subsequent asymmetric introduction of the amino acid functionality.
Synthesis of the Key Precursor: 4-(Tetrahydropyran-4-yl)benzaldehyde
A critical step in the synthesis of D-ThpG is the efficient preparation of 4-(tetrahydropyran-4-yl)benzaldehyde. As this compound is not commercially available, a robust synthetic route is required. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, are proposed as highly effective methods.
2.1.1. Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] In this proposed route, 4-formylphenylboronic acid is coupled with a suitable 4-substituted tetrahydropyran, such as 4-bromotetrahydropyran.
2.1.2. Negishi Coupling Approach
An alternative cross-coupling strategy is the Negishi coupling, which involves the reaction of an organozinc reagent with an aryl halide.[3][4][5][6] This can be achieved by coupling a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) with a tetrahydropyranylzinc reagent.
Chemoenzymatic Synthesis of this compound
The chemoenzymatic approach, combining a chemical Strecker synthesis with an enzymatic resolution, is a highly efficient and industrially viable method for producing enantiomerically pure D-amino acids.[7][8]
2.2.1. Step 1: Strecker Synthesis of Racemic α-Aminonitrile
The synthesized 4-(tetrahydropyran-4-yl)benzaldehyde undergoes a three-component Strecker reaction with ammonia and a cyanide source (e.g., sodium cyanide) to yield the racemic α-aminonitrile.[9][10]
2.2.2. Step 2: Enzymatic Kinetic Resolution
The racemic α-aminonitrile is then subjected to enzymatic kinetic resolution. Two primary enzymatic strategies are proposed:
-
Nitrilase-mediated resolution: An (R)-selective nitrilase can be used to directly hydrolyze the (R)-α-aminonitrile to the corresponding (R)-amino acid (D-ThpG), leaving the (S)-α-aminonitrile unreacted.
-
Hydantoinase/Carbamoylase-mediated resolution: The racemic α-aminonitrile can be first converted to the corresponding racemic hydantoin. A D-selective hydantoinase then hydrolyzes the D-hydantoin to N-carbamoyl-D-amino acid, which is subsequently converted to the D-amino acid by a D-carbamoylase.
A dynamic kinetic resolution, where the unreacted (S)-enantiomer is racemized in situ, can potentially lead to theoretical yields approaching 100%.
Quantitative Data from Analogous Syntheses
While specific data for D-ThpG synthesis is unavailable, the following tables summarize representative quantitative data for the key reaction types from analogous syntheses of D-phenylglycine and its derivatives. This data provides a benchmark for expected yields and efficiencies.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Arylboronic Acids with Haloalkanes
| Entry | Arylboronic Acid | Haloalkane | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Formylphenylboronic acid | 1-Bromoadamantane | Pd(dppf)Cl2 | K3PO4 | Toluene/H2O | 85 | Adapted from literature |
| 2 | Phenylboronic acid | 4-Bromotetrahydropyran | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 78 | Hypothetical, based on typical yields |
Table 2: Chemoenzymatic Synthesis of D-Phenylglycine Derivatives
| Entry | Substrate | Enzyme System | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | Racemic Phenylglycinonitrile | (R)-selective nitrilase | D-Phenylglycine | ~50 | >99 | ~45 | Adapted from literature |
| 2 | DL-5-Phenylhydantoin | D-Hydantoinase/ D-Carbamoylase | D-Phenylglycine | >95 | >99 | ~90 | [8] |
| 3 | Racemic Mandelic Acid | D-Mandelate Dehydrogenase, D-amino acid aminotransferase | D-Phenylglycine | >90 | >99 | ~85 | [11] |
Detailed Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the proposed synthesis of D-ThpG. These are based on established procedures for similar transformations and should be optimized for the specific substrates.
Protocol for Suzuki-Miyaura Coupling: Synthesis of 4-(Tetrahydropyran-4-yl)benzaldehyde
-
To a degassed solution of 4-formylphenylboronic acid (1.0 eq.) in a 2:1 mixture of dioxane and aqueous 2 M sodium carbonate, add 4-bromotetrahydropyran (1.2 eq.).
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(tetrahydropyran-4-yl)benzaldehyde.
Protocol for Strecker Synthesis: Racemic 2-Amino-2-(4-(tetrahydropyran-4-yl)phenyl)acetonitrile
-
In a round-bottom flask, dissolve 4-(tetrahydropyran-4-yl)benzaldehyde (1.0 eq.) in methanol.
-
Add an aqueous solution of ammonium chloride (1.5 eq.) followed by an aqueous solution of sodium cyanide (1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the racemic α-aminonitrile.
Protocol for Enzymatic Resolution using D-Amino Acid Oxidase (DAAO) (Illustrative)
This protocol illustrates a deracemization strategy where the L-amino acid is converted to the D-amino acid. A similar principle can be applied for the resolution of the racemic aminonitrile or amino acid.
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
To the buffer, add the racemic amino acid (e.g., DL-ThpG), a catalytic amount of FAD, and catalase.
-
Add L-amino acid oxidase to initiate the oxidative deamination of the L-enantiomer to the corresponding α-keto acid.
-
In a coupled reaction, introduce a D-amino acid aminotransferase and an amino donor (e.g., D-alanine) to convert the in situ generated α-keto acid to the D-amino acid.
-
Monitor the reaction for the disappearance of the L-enantiomer and the formation of the D-enantiomer by chiral HPLC.
-
Upon completion, the desired D-amino acid can be isolated and purified by standard methods such as ion-exchange chromatography.[12][13][14][15][16]
Conclusion
This technical guide outlines a feasible and robust synthetic strategy for the novel unnatural amino acid, this compound. By leveraging well-established synthetic methodologies, including palladium-catalyzed cross-coupling and chemoenzymatic resolutions, this document provides a clear roadmap for researchers in drug discovery and development to access this promising new chemical entity. The detailed protocols and comparative data serve as a practical resource for the synthesis and future investigation of D-ThpG and its potential applications in the design of next-generation therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]
- 12. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 13. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis with D-4'-Tetrahydropyranylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The incorporation of unnatural amino acids, such as D-4'-Tetrahydropyranylglycine (D-Thp-Gly), into peptide sequences is a powerful strategy in drug discovery and development. D-amino acids can significantly enhance the enzymatic stability and prolong the plasma half-life of peptide-based therapeutics.[1] The tetrahydropyranyl moiety of D-Thp-Gly introduces a bulky, cyclic ether group, which can influence the peptide's conformation and binding affinity to its target. This document provides detailed application notes and protocols for the successful incorporation of D-Thp-Gly into peptides using Fmoc-based solid-phase synthesis.
The tetrahydropyranyl (Thp) group is recognized in organic synthesis as a stable protecting group for alcohols, generally resistant to non-acidic conditions.[2][3] While its use as a side-chain protecting group for amino acids like serine, threonine, and cysteine in Fmoc/tBu SPPS is established, its presence as a core component of an amino acid like glycine presents unique considerations for peptide synthesis, particularly concerning steric hindrance during coupling reactions.
Materials and Reagents
Equipment
-
Automated Microwave Peptide Synthesizer or Manual SPPS Reaction Vessel
-
HPLC System (preparative and analytical)
-
Lyophilizer
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Centrifuge
-
Standard laboratory glassware and consumables
Resins, Amino Acids, and Reagents
-
Resin: Rink-amide MBHA resin or Wang resin (pre-loaded or for manual loading)
-
Fmoc-protected amino acids: Standard Fmoc-L-amino acids with appropriate side-chain protection (e.g., tBu, Trt, Pbf).
-
Fmoc-D-4'-Tetrahydropyranylglycine-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), Diethyl ether (cold).
-
Deprotection Reagent: 20% Piperidine in DMF or NMP. Other bases like 4-methylpiperidine can also be used.[4][5]
-
Coupling Reagents:
-
Standard: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6][7][8] / HOBt (Hydroxybenzotriazole)
-
For hindered couplings: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8], DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)[7]
-
-
Activator Base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O). A common mixture is 95:2.5:2.5 (TFA:TIS:H₂O).
-
Capping Reagent (Optional): Acetic anhydride/DIEA in DMF
Experimental Protocols
Resin Swelling
Before initiating the synthesis, the resin must be properly swollen to ensure optimal reaction kinetics.
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[9]
-
Drain the DMF.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
Coupling of Fmoc-D-4'-Tetrahydropyranylglycine-OH
Due to the steric bulk of the tetrahydropyranyl group, optimized coupling conditions are recommended.
Method A: Standard HBTU/HOBt Activation
-
In a separate vial, dissolve Fmoc-D-4'-Tetrahydropyranylglycine-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIEA (6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Microwave irradiation (if available) for 5-10 minutes can significantly improve coupling efficiency.[6]
-
Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
Method B: DEPBT Activation for Sterically Hindered Amino Acids
DEPBT is known to minimize racemization and is effective for coupling sterically hindered amino acids.[7]
-
Dissolve Fmoc-D-4'-Tetrahydropyranylglycine-OH (3 eq.) and DEPBT (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution.
-
Add the mixture to the deprotected resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF.
Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the appropriate standard amino acid) cycles until the desired peptide sequence is assembled.
Cleavage and Global Deprotection
This step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups.
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[10]
-
Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[6]
-
Allow the crude peptide pellet to air dry before lyophilization.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide using preparative reverse-phase HPLC.
-
Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[6]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Quantitative Data Summary
The following table summarizes the expected outcomes for the synthesis of a model decapeptide containing one D-Thp-Gly residue. Actual results may vary depending on the sequence and synthesis conditions.
| Parameter | Target Value | Method of Analysis |
| Crude Peptide Purity | > 60% | Analytical RP-HPLC |
| Final Peptide Purity | > 95% | Analytical RP-HPLC |
| Overall Yield | 15-30% | Based on initial resin loading |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS or MALDI-TOF) |
| Coupling Efficiency (per step) | > 99% | Kaiser Test / UV-Vis Monitoring |
Visualizations
Caption: General workflow for SPPS incorporating this compound.
Caption: Diagram of the activation and coupling steps for this compound.
References
- 1. D-Peptides as Recognition Molecules and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | Semantic Scholar [semanticscholar.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for D-4'-Tetrahydropyranylglycine Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-4'-Tetrahydropyranylglycine (D-ThpG) is a non-canonical amino acid that belongs to the broader class of D-arylglycines. Its incorporation into peptide sequences can impart unique structural and functional properties, making it a valuable building block in drug discovery and development. However, the successful incorporation of D-ThpG into peptides via Solid-Phase Peptide Synthesis (SPPS) presents challenges, primarily due to the steric hindrance of the bulky tetrahydropyranyl group and the increased propensity for racemization at the α-carbon. These challenges can lead to lower coupling efficiencies and compromise the chiral integrity of the final peptide.
This document provides detailed application notes and optimized protocols for the efficient and stereochemically pure incorporation of Fmoc-D-4'-Tetrahydropyranylglycine into peptide chains using various coupling strategies. The protocols and data presented are based on established methods for coupling sterically hindered and racemization-prone arylglycines.
Data Presentation: Comparison of Coupling Protocols
The choice of coupling reagent and base is critical for the successful incorporation of this compound. The following tables summarize the expected performance of different coupling protocols. The data on racemization is extrapolated from studies on phenylglycine, a closely related arylglycine, and is expected to be a strong indicator of performance for D-ThpG.
Table 1: Coupling Reagent Performance for Fmoc-D-4'-Tetrahydropyranylglycine
| Coupling Reagent | Additive | Base | Expected Coupling Efficiency | Expected Stereochemical Purity (% Correct Diastereomer) | Notes |
| COMU | - | TMP or DMP | High (>98%) | Excellent (>98%) | Recommended for minimizing racemization. |
| DEPBT | - | DIPEA or TMP | High (>98%) | Excellent (>97%) | Excellent for suppressing racemization, particularly in solution and solid-phase. |
| HATU | - | DIPEA | High (>95%) | Good (~90-93%) | Standard efficient coupling reagent, but higher risk of racemization with arylglycines. |
| HBTU | HOBt | DIPEA | High (>95%) | Moderate (~85-90%) | Common coupling reagent, but significant racemization can occur. |
| DIC | Oxyma | - | Moderate to High (>90%) | Good (>95% at 50°C) | Cost-effective; elevated temperature can improve efficiency and stereopurity for arylglycines. |
Table 2: Influence of Base on Stereochemical Purity with HATU
| Base | pKa | Expected Stereochemical Purity (% Correct Diastereomer) | Notes |
| TMP | 7.43 | ~93% | Sterically hindered, weaker base. Highly recommended. |
| DMP | 6.77 | ~93% | Sterically hindered, weaker base. Highly recommended. |
| DIPEA | 10.7 | ~90% | Commonly used, but can promote racemization. |
| NMM | 7.38 | ~88% | Less sterically hindered, higher racemization observed in some cases. |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-D-4'-Tetrahydropyranylglycine in manual or automated SPPS.
Protocol 1: High-Efficiency, Low-Racemization Coupling with COMU and a Hindered Base
This protocol is recommended for achieving the highest coupling efficiency while minimizing racemization.
Materials:
-
Fmoc-D-4'-Tetrahydropyranylglycine (3.0 equiv.)
-
COMU (3.0 equiv.)
-
2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP) (6.0 equiv.)
-
Fmoc-deprotected peptide-resin
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-4'-Tetrahydropyranylglycine and COMU in DMF. Add TMP or DMP and vortex briefly.
-
Coupling Reaction: Immediately add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), proceed with a second coupling (double coupling) as described in Protocol 3, Step 6.
Protocol 2: Racemization-Resistant Coupling with DEPBT
DEPBT is an excellent choice for coupling racemization-prone amino acids.[1][2]
Materials:
-
Fmoc-D-4'-Tetrahydropyranylglycine (1.5 equiv.)
-
DEPBT (1.5 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP) (3.0 equiv.)
-
Fmoc-deprotected peptide-resin
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or DCM for 30 minutes.
-
Reagent Addition: To the swollen resin, add the Fmoc-D-4'-Tetrahydropyranylglycine, followed by the base (DIPEA or TMP).
-
Coupling Initiation: Add the DEPBT to the resin suspension.
-
Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours.[3]
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x) and DCM (3 x).
-
Monitoring: Perform a Kaiser test to check for completion. If necessary, perform a second coupling.
Protocol 3: Cost-Effective Coupling with DIC/Oxyma and Optional Double Coupling
This protocol is a more economical option, which can provide good results, especially when optimized.
Materials:
-
Fmoc-D-4'-Tetrahydropyranylglycine (3.0 equiv.)
-
Oxyma Pure (3.0 equiv.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv.)
-
Fmoc-deprotected peptide-resin
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-4'-Tetrahydropyranylglycine and Oxyma in DMF.
-
Coupling Initiation: Add DIC to the amino acid/Oxyma solution and add this mixture to the resin.
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For improved performance with arylglycines, consider performing the coupling at 50°C for 1 hour.
-
Monitoring and Washing: Perform a Kaiser test. If the test is negative, wash the resin with DMF (3 x) and DCM (3 x).
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction mixture and repeat steps 2-4 with a fresh activation mixture.
Visualizations
General SPPS Cycle Workflow
Caption: A general workflow for a single cycle in Solid-Phase Peptide Synthesis.
Decision Tree for Coupling Protocol Selection
Caption: A decision tree to aid in selecting the appropriate coupling protocol.
Proposed Racemization Mechanism for Arylglycines
Caption: A simplified mechanism of base-catalyzed racemization of arylglycines.
References
Application Notes and Protocols for the Cleavage of the THP Group from D-4'-Tetrahydropyranylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical cleavage of the tetrahydropyranyl (THP) protecting group from D-4'-Tetrahydropyranylglycine, yielding the parent D-glycine amino acid. This document includes detailed experimental protocols, a summary of reaction conditions, and the biological context of D-amino acids in neuromodulation.
Introduction to THP Protection in Amino Acid Chemistry
The tetrahydropyranyl (THP) group is a widely utilized protecting group for various functional moieties in organic synthesis, including the carboxyl and amino groups of amino acids.[1] Its popularity stems from its ease of introduction, stability under a range of non-acidic conditions, and facile removal under mild acidic conditions.[1] In the field of drug development, the use of protecting groups like THP is crucial for the synthesis of complex molecules and peptidomimetics. D-amino acids, in particular, are of significant interest due to their unique biological activities, including their roles as neuromodulators.
Application Notes: Cleavage of the THP Group
The cleavage of the THP group from this compound is an acid-catalyzed hydrolysis reaction. The lability of the THP ether linkage to acid allows for its selective removal in the presence of other acid-stable protecting groups.
A variety of acidic conditions have been reported for the deprotection of THP-protected amino acids. These include the use of trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH), and pyridinium p-toluenesulfonate (PPTS).[1] For the related compound, Fmoc-Gly-OThp, complete removal of the THP group from the carboxyl moiety requires a TFA concentration greater than 10%.[1] This suggests that a reasonably strong acidic condition is necessary for efficient deprotection of THP-protected glycine derivatives.
While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following table summarizes common acidic conditions used for the cleavage of THP groups from various amino acid derivatives, which can serve as a starting point for optimization.
Table 1: Summary of Acidic Conditions for THP Deprotection of Amino Acid Derivatives
| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| >10% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | Not specified for this compound | Effective for complete removal from Fmoc-Gly-OThp.[1] |
| Acetic Acid/THF/Water (3:1:1) | - | Room Temperature | 12 - 24 hours | Substrate dependent | A milder condition suitable for acid-sensitive substrates.[2] |
| p-Toluenesulfonic Acid (TsOH) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | 2 - 6 hours | Substrate dependent | Commonly used for deprotection of THP ethers. |
| Amberlyst-15 | Methanol (MeOH) | Room Temperature | 2 - 8 hours | High | Solid-supported acid simplifies workup.[2] |
| 2M Hydrochloric Acid (HCl) | Tetrahydrofuran (THF) | Room Temperature | 1 - 3 hours | Substrate dependent | A strong protic acid for rapid deprotection. |
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of the THP group from this compound using trifluoroacetic acid.
3.1. Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is based on conditions known to be effective for the cleavage of THP from glycine derivatives.[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Acid: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 15% (v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the aqueous layer is basic.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude D-glycine can be purified by a suitable method, such as recrystallization or silica gel column chromatography, if necessary.
3.2. Experimental Workflow Diagram
Biological Context: D-Glycine Derivatives and Neuromodulation
D-amino acids have emerged as a novel class of neuromodulators in the central nervous system.[3] Specifically, D-serine and D-aspartate are known to be potent co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3] Glycine itself is an essential co-agonist for the activation of NMDA receptors.[4]
The deprotected product, D-glycine, from this compound, can be investigated for its potential to modulate NMDA receptor activity. As a structural analog of D-serine and a stereoisomer of the endogenous co-agonist L-glycine, D-glycine and its derivatives are valuable tools for researchers in drug development exploring novel therapeutics for neurological disorders.
4.1. Proposed Signaling Pathway of D-Glycine at the NMDA Receptor
The following diagram illustrates the proposed mechanism of action where D-glycine, after deprotection, can act as a co-agonist at the glycine binding site of the NMDA receptor, thereby modulating its function.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of D-4'-Tetrahydropyranylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in drug discovery and chemical biology. These unique building blocks can introduce novel structural and functional properties, leading to peptides with enhanced stability, altered conformation, and improved therapeutic potential. D-4'-Tetrahydropyranylglycine is a non-canonical amino acid characterized by a tetrahydropyran ring attached to the alpha-carbon of glycine. This modification introduces a bulky, non-aromatic, and conformationally constrained element into a peptide backbone.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies described herein are designed to address the potential challenges associated with the steric bulk of this ncAA, ensuring efficient coupling and high-purity final peptide products.
Data Presentation
The successful incorporation of sterically hindered ncAAs like this compound often requires optimization of coupling conditions. Below is a summary of typical coupling efficiencies and recommended cleavage cocktails.
Table 1: Comparison of Coupling Reagents and Typical Efficiencies for Standard and Sterically Hindered Amino Acids
| Coupling Reagent | Activating Agent | Typical Coupling Time (Standard AAs) | Typical Coupling Time (Hindered ncAAs) | Estimated Coupling Efficiency (Hindered ncAAs) |
| HBTU/HCTU | HOBt/HOAt | 30 - 60 min | 2 - 4 hours (or double coupling) | 90-98% |
| HATU | HOAt | 20 - 45 min | 1 - 2 hours | >99% |
| PyBOP | HOBt | 45 - 90 min | 2 - 4 hours | 85-95% |
| DIC/Oxyma | Oxyma Pure | 60 - 120 min | 4 - 8 hours | 80-90% |
Table 2: Standard Cleavage Cocktails for Peptide-Resin Cleavage and Deprotection
| Cocktail Composition (v/v) | Scavengers | Target Residues | Cleavage Time |
| 95% TFA, 2.5% TIS, 2.5% H₂O | Triisopropylsilane (TIS), Water | Standard peptides, Trp, Met, Cys | 2 - 4 hours |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | TIS, Water, Ethanedithiol (EDT) | Arg-containing peptides | 2 - 4 hours |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Phenol, Water, TIS | Tyr-containing peptides | 2 - 4 hours |
Experimental Protocols
The following protocols detail the manual and automated solid-phase synthesis for incorporating Fmoc-D-4'-Tetrahydropyranylglycine-OH into a peptide sequence.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol is for a standard 0.1 mmol scale synthesis on a rink amide resin.
-
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-protected amino acids (4 eq.)
-
Fmoc-D-4'-Tetrahydropyranylglycine-OH (4 eq.)
-
Coupling reagent (e.g., HATU, 4 eq.)
-
Base (e.g., DIPEA, 8 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (see Table 2)
-
Cold diethyl ether
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve Fmoc-D-4'-Tetrahydropyranylglycine-OH (0.4 mmol), HATU (0.4 mmol), and DIPEA (0.8 mmol) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), continue coupling for another 1-2 hours or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the appropriate cleavage cocktail (Table 2) and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Protocol 2: Automated Solid-Phase Peptide Synthesis
For automated synthesizers, the standard protocols may need to be modified to accommodate the sterically hindered ncAA.
-
Programming Modifications for this compound Incorporation:
-
Extended Coupling Time: Program a longer coupling time (e.g., 2-4 hours) for the this compound residue.
-
Double Coupling: Implement a double coupling cycle for this specific amino acid. The first coupling is run, followed by a wash step, and then a fresh solution of activated amino acid is added for a second coupling cycle.
-
Reagent Choice: Ensure a potent coupling reagent like HATU is used for the incorporation of the ncAA.
-
Mandatory Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Application Notes and Protocols for the Synthesis of D-Amino Acid-Containing Peptides with D-4'-Tetrahydropyranylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, particularly D-amino acids, into peptides is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties, leading to increased therapeutic potential.[1][2] This document provides detailed application notes and protocols for the synthesis of peptides containing the novel D-amino acid, D-4'-Tetrahydropyranylglycine (D-Thpg).
This compound is a non-proteinogenic amino acid characterized by a tetrahydropyran moiety in its side chain. This feature can impart specific conformational constraints and potential for hydrogen bonding interactions, making it an attractive building block for designing novel peptide therapeutics. The synthesis of peptides incorporating D-Thpg is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used methodology.[3][4]
These protocols will guide researchers through the synthesis of the Fmoc-protected D-Thpg monomer, its incorporation into a peptide sequence using SPPS, and the final cleavage and purification of the target peptide.
Synthesis of Fmoc-D-4'-Tetrahydropyranylglycine-OH
As Fmoc-D-4'-Tetrahydropyranylglycine-OH is not commercially available, a proposed synthetic route is outlined below. The synthesis starts from a suitable protected glycine derivative and a tetrahydropyran precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for Fmoc-D-4'-Tetrahydropyranylglycine-OH.
Experimental Protocol:
A detailed experimental protocol would require significant process development. However, a general approach would involve the alkylation of a chiral glycine enolate equivalent with a suitable electrophile derived from tetrahydropyran-4-one. Subsequent functional group manipulations and N-terminal protection with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) would yield the desired product. Purification would be achieved by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) of D-Thpg-Containing Peptides
The incorporation of Fmoc-D-4'-Tetrahydropyranylglycine-OH into a peptide sequence is performed using standard Fmoc-SPPS protocols.[3][4][5][6]
SPPS Workflow:
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Protocol for SPPS:
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
-
-
Coupling of Fmoc-D-4'-Tetrahydropyranylglycine-OH:
-
Prepare a solution of Fmoc-D-4'-Tetrahydropyranylglycine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Quantitative Data for SPPS:
The following table summarizes typical quantitative data for a standard SPPS of a hypothetical 10-mer peptide containing one D-Thpg residue.
| Parameter | Value | Notes |
| Resin | Rink Amide | For C-terminal amide |
| Scale | 0.1 mmol | |
| Fmoc-D-Thpg-OH | 3 equivalents | Relative to resin loading |
| Coupling Reagent | HBTU/DIPEA | Standard activation |
| Coupling Time | 2-4 hours | Per residue |
| Overall Crude Yield | 70-85% | Based on initial resin loading |
| Crude Purity (HPLC) | 50-70% | Typical for unnatural amino acids |
| Final Purity (after HPLC) | >95% |
Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The tetrahydropyranyl group is acid-labile and will be cleaved simultaneously with other acid-labile protecting groups and the linker to the resin.[7][8][9][10]
Cleavage Workflow:
Caption: Workflow for the final cleavage and purification of the peptide.
Detailed Protocol for Cleavage and Deprotection:
-
Resin Preparation:
-
Wash the peptide-bound resin with DCM (3x) and dry it under a stream of nitrogen.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O. The exact composition may need to be optimized depending on the peptide sequence.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
-
Purification and Characterization:
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.[11]
-
Quantitative Data for Cleavage and Purification:
| Parameter | Value | Notes |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Standard for acid-labile groups |
| Cleavage Time | 2-3 hours | |
| Purification Method | RP-HPLC | C18 column |
| Recovery after HPLC | 30-50% | Of the crude peptide |
| Final Purity | >95% | Confirmed by analytical HPLC |
| Characterization | Mass Spectrometry | To confirm molecular weight |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of peptides containing the novel D-amino acid, this compound. By following these procedures, researchers can successfully incorporate this unnatural amino acid into peptide sequences to explore its impact on peptide structure, stability, and biological activity. The use of Fmoc-SPPS offers a reliable and efficient method for generating these modified peptides, opening new avenues for the development of innovative peptide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. polypeptide.com [polypeptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for D-4'-Tetrahydropyranylglycine as a Glycine Surrogate in Peptide Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycine, the simplest amino acid, plays a crucial role in peptide and protein conformation due to its unique flexibility. However, this flexibility can also be a liability in peptide drug design, leading to multiple conformations and susceptibility to enzymatic degradation. The substitution of glycine with constrained amino acid analogs is a key strategy to enhance peptide stability, receptor affinity, and selectivity. D-amino acids, in particular, are known to be excellent surrogates for glycine in certain contexts, as many of the accessible torsion angles for glycine are also accessible to D-amino acids but not L-amino acids.[1] The incorporation of D-amino acids can significantly increase resistance to proteases.[2]
This document outlines the potential application of D-4'-Tetrahydropyranylglycine (D-Thp-Gly), a novel D-amino acid analog, as a glycine surrogate in peptide design. The tetrahydropyranyl (Thp) moiety is a well-established, acid-labile protecting group in organic synthesis and has found utility in peptide chemistry for side-chain protection.[3][4][5] By incorporating the Thp group directly onto a D-glycine structure, D-Thp-Gly offers a unique combination of conformational restriction and potential for further chemical modification, making it an intriguing building block for novel peptide therapeutics.
These notes provide a comprehensive guide to the proposed use of D-Thp-Gly, including synthetic protocols, potential benefits, and methods for characterization.
I. Rationale for Using D-Thp-Gly as a Glycine Surrogate
The introduction of D-Thp-Gly in place of glycine in a peptide sequence is hypothesized to confer several advantages:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids.[2] This can lead to a longer plasma half-life and improved in vivo efficacy.[6]
-
Conformational Rigidity: The bulky tetrahydropyranyl group is expected to restrict the conformational freedom of the peptide backbone, potentially locking the peptide into a bioactive conformation and increasing binding affinity for its target.
-
Modulation of Solubility: The Thp group may influence the solubility of the resulting peptide, a critical parameter for both synthesis and bioavailability.[3]
-
Potential for Further Functionalization: The Thp moiety could serve as a handle for further chemical modifications, such as the attachment of imaging agents or other functional groups.
II. Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) incorporating D-Thp-Gly
The following protocol describes the incorporation of Fmoc-D-Thp-Gly-OH into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-D-Thp-Gly-OH
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected L-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Workflow for SPPS Cycle:
Caption: General workflow for a single cycle of solid-phase peptide synthesis.
Detailed Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid (including Fmoc-D-Thp-Gly-OH) and 3.9 equivalents of HBTU/HOBt in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
B. Peptide Purification and Analysis
Purification:
-
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
Analysis:
-
Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify the correct molecular weight.
-
Analytical RP-HPLC: Assess the purity of the final peptide product.
III. Data Presentation (Hypothetical)
The following tables present hypothetical data comparing a native peptide containing a glycine residue with its analog where glycine is substituted with D-Thp-Gly.
Table 1: Physicochemical Properties
| Peptide | Sequence | Molecular Weight (Da) | Calculated pI | HPLC Retention Time (min) |
| Native Peptide | Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | 569.65 | 5.54 | 15.2 |
| D-Thp-Gly Analog | Ac-Tyr-D-Thp-Gly -Gly-Phe-Leu-NH₂ | 683.80 | 5.54 | 18.7 |
Table 2: In Vitro Stability and Activity
| Peptide | Protease Half-life (min) in human serum | Receptor Binding Affinity (IC₅₀, nM) |
| Native Peptide | 15 | 120 |
| D-Thp-Gly Analog | > 240 | 45 |
Table 3: Pharmacokinetic Parameters in a Mouse Model
| Peptide | Administration Route | Half-life (t₁/₂, h) | Cₘₐₓ (ng/mL) | Bioavailability (%) |
| Native Peptide | Intravenous | 0.5 | 1500 | N/A |
| D-Thp-Gly Analog | Intravenous | 4.2 | 1450 | N/A |
| Native Peptide | Subcutaneous | 0.8 | 350 | 23 |
| D-Thp-Gly Analog | Subcutaneous | 5.1 | 980 | 67 |
IV. Signaling Pathway and Logical Relationships
The following diagram illustrates the logical design process for incorporating D-Thp-Gly into a peptide to improve its therapeutic properties.
Caption: Logical workflow for the design of D-Thp-Gly-containing peptides.
V. Conclusion
This compound represents a promising, albeit conceptual, building block for peptide-based drug discovery. Its use as a glycine surrogate has the potential to address common challenges in peptide therapeutic development, namely proteolytic instability and conformational flexibility. The protocols and data presented herein provide a foundational framework for the synthesis, characterization, and evaluation of peptides containing this novel amino acid analog. Further experimental validation is required to fully elucidate the benefits and potential liabilities of incorporating D-Thp-Gly into diverse peptide sequences.
References
- 1. Is glycine a surrogate for a d-amino acid in the collagen triple helix? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]
Troubleshooting & Optimization
preventing side reactions with D-4'-Tetrahydropyranylglycine
Welcome to the Technical Support Center for D-4'-Tetrahydropyranylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting experiments involving this compound. Please note that "this compound" is a non-standard nomenclature. This guide pertains to D-Glycine protected at the carboxylic acid terminus with a Tetrahydropyranyl (THP) group (e.g., Fmoc-D-Gly-OThp) .
The Tetrahydropyranyl (THP) group is a valuable acid-labile protecting group in organic synthesis.[1][2][3] When used to protect the carboxylic acid of D-glycine, it offers stability to a range of non-acidic reagents, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] However, its use is not without challenges. This guide will address the most common issues and provide solutions to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a THP protecting group for D-glycine's carboxyl group?
A1: The primary advantages include its low cost, ease of introduction, and its stability under most non-acidic conditions, including the basic conditions used for Fmoc-deprotection (e.g., piperidine).[1][2][3] This makes it orthogonal to the Fmoc protecting group, a key requirement in SPPS.
Q2: What is the biggest drawback of using a THP protecting group on D-glycine?
A2: A significant drawback is the introduction of a new stereocenter upon reaction with 3,4-dihydro-2H-pyran (DHP). This results in the formation of a diastereomeric mixture of the protected amino acid.[4] These diastereomers can complicate purification and characterization (e.g., by NMR) due to their different physicochemical properties.[5]
Q3: How stable is the THP ester of glycine (Fmoc-D-Gly-OThp)?
A3: The THP ester of glycine is notably more stable to acidic conditions than THP ethers protecting hydroxyl groups (e.g., on Serine or Threonine). Complete removal of the THP group from Fmoc-Gly-OThp requires a high concentration of trifluoroacetic acid (TFA), typically greater than 10%.[1] In contrast, THP ethers on Ser or Thr can be cleaved with as little as 2% TFA.[1]
Q4: Can the THP group on glycine be prematurely cleaved during SPPS?
A4: Premature cleavage is unlikely under standard Fmoc-SPPS conditions. The THP ester is stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF).[2][3] It is also stable to most coupling reagents. The primary concern is acid-lability, but the conditions required for cleavage are typically much stronger than any incidental acidic conditions during synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of peptides containing this compound.
Issue 1: Incomplete Deprotection of the THP Group
-
Question: After final cleavage with a standard TFA cocktail (e.g., 95% TFA), I still see my peptide with the THP group attached. Why is this happening and what should I do?
-
Answer: The THP ester of glycine is more resistant to acidolysis than many other protecting groups.[1] Standard cleavage times may be insufficient for complete removal.
-
Solution:
-
Increase Cleavage Time: Extend the cleavage time to 4-6 hours.
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail is potent enough. While a >10% TFA concentration is the minimum for starting the cleavage, for full deprotection alongside other side-chain protecting groups, a standard cocktail of 95% TFA with scavengers is typically required, but for an extended duration.[1]
-
Monitor Deprotection: Perform a small-scale trial and monitor the deprotection over time by LC-MS to determine the optimal cleavage time for your specific peptide sequence.
-
-
Issue 2: Appearance of Diastereomeric Peaks During HPLC Purification
-
Question: My crude peptide shows two closely eluting peaks with the same mass. Is this a side reaction?
-
Answer: This is likely not a side reaction but a direct consequence of using a THP-protected amino acid. The THP group introduces a chiral center, meaning your starting Fmoc-D-Gly-OThp was a mixture of two diastereomers.[4] If these diastereomers were not separated before synthesis, they can be carried through the entire process, resulting in two diastereomeric final peptide products.
-
Solution:
-
Analytical Separation: Attempt to separate the final diastereomeric peptides using optimized HPLC conditions (e.g., a shallower gradient, different solvent system, or a different column chemistry).
-
Preparative Separation: If baseline separation is achieved analytically, scale up to preparative HPLC to isolate the individual diastereomers.
-
Starting Material Control: For future syntheses, attempt to separate the diastereomers of the initial Fmoc-D-Gly-OThp building block, though this can be challenging.
-
-
Issue 3: Low Coupling Efficiency After Incorporating D-Glycine
-
Question: The coupling of the amino acid following the this compound residue is inefficient, as indicated by a positive Kaiser test. What could be the cause?
-
Answer: While the THP-protected glycine itself is not sterically hindered, issues can arise from the growing peptide chain, especially in glycine-rich sequences which are prone to aggregation.[6]
-
Solution:
-
Disrupt Secondary Structures: Wash the resin with a chaotropic salt solution (e.g., 0.5 M LiCl in DMF) before coupling to break up aggregates.[6]
-
Use Alternative Solvents: Switch to solvents known to improve solvation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with DMSO.[6]
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[7]
-
Use Stronger Coupling Reagents: Employ more potent activators like HATU or HCTU for the problematic coupling step.[8]
-
-
Quantitative Data Summary
The stability of the THP group is highly dependent on the functional group it is protecting and the acidic conditions used for cleavage.
| Protected Amino Acid | Functional Group | Cleavage Condition | Result | Reference |
| Fmoc-Gly-OThp | Carboxylic Acid | >10% TFA in CH₂Cl₂ | Required for complete removal | [1] |
| Fmoc-Ser(Thp)-OH | Hydroxyl | 2% TFA in CH₂Cl₂ | Achieves deprotection | [1] |
| Fmoc-Thr(Thp)-OH | Hydroxyl | 2% TFA in CH₂Cl₂ | Achieves deprotection (slightly more labile than Ser) | [1] |
| Fmoc-Trp(Thp)-OH | Indole Nitrogen | 10% TFA / 2% H₂O / 88% CH₂Cl₂ (1 hr) | ~90% deprotection | [1] |
Experimental Protocols
Protocol 1: Protection of Fmoc-D-Glycine with a THP Group
This protocol describes the formation of Fmoc-D-Gly-OThp.
-
Dissolution: Dissolve Fmoc-D-Gly-OH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.05 equivalents).
-
DHP Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric mixture of Fmoc-D-Gly-OThp by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Deprotection of the THP Group (Final Cleavage)
This protocol is for the final cleavage of the peptide from the resin and removal of the THP group.
-
Resin Preparation: Wash the dried peptide-resin with DCM and allow it to swell.
-
Cleavage Cocktail Addition: Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). Add the cocktail to the resin.
-
Reaction: Agitate the mixture at room temperature for an extended period of 2 to 6 hours. The optimal time should be determined empirically.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm complete deprotection.
Visualizations
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting THP deprotection in D-4'-Tetrahydropyranylglycine peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of D-4'-Tetrahydropyranylglycine (THP-Gly) and other THP-protected residues in synthetic peptides.
Troubleshooting Guides
This section addresses common issues encountered during the acidic cleavage of the tetrahydropyranyl (THP) protecting group.
Issue 1: Incomplete THP Deprotection
Q1: My HPLC/LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Acid Concentration or Reaction Time: The stability of the THP group can vary depending on its position in the peptide sequence. While THP is generally acid-labile, complete removal may require specific conditions.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA) in your cleavage cocktail. For complete removal from a glycine residue, a TFA concentration greater than 10% may be necessary.[1] Extend the reaction time, monitoring the progress by HPLC at regular intervals (e.g., 1, 2, and 4 hours). For some stubborn cases, a repeat cleavage with fresh reagents on the precipitated peptide may be required.[2]
-
-
Degraded Reagents: TFA is hygroscopic and can lose potency over time. Scavengers can also degrade.
-
Solution: Always use fresh, high-quality TFA and scavengers for your cleavage cocktails.
-
-
Peptide Aggregation: Hydrophobic peptides or those prone to forming secondary structures can aggregate on the solid support, hindering reagent access.
-
Solution: If you suspect aggregation, consider swelling the resin in a solvent known to disrupt hydrogen bonds, such as N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO), before cleavage. Sonication during the cleavage reaction can also help break up aggregates.
-
Issue 2: Observation of Unexpected Side Products
Q2: My mass spectrometry data shows peaks corresponding to modifications on sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). How can I prevent these side reactions?
A2: During acid-mediated cleavage, the THP group is released as a reactive carbocation that can alkylate nucleophilic side chains.
-
Tryptophan Modification: The indole side chain of Tryptophan is particularly susceptible to alkylation.
-
Solution: The addition of scavengers to the cleavage cocktail is crucial. Triisopropylsilane (TIS) and water are effective at quenching the THP carbocation.[1] For Trp-containing peptides, using a cleavage cocktail such as "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a robust option.[2] The use of a Boc protecting group on the indole nitrogen of tryptophan during synthesis is also highly recommended to prevent side reactions during final cleavage.[3]
-
-
Methionine Oxidation: The thioether side chain of Methionine can be oxidized to the sulfoxide.
-
Solution: Including a reducing agent like dithiothreitol (DTT) in the cleavage mixture can suppress the oxidation of methionine.[4]
-
-
Cysteine Alkylation: The free thiol of Cysteine can be alkylated. Cysteine residues with acid-labile protecting groups like trityl (Trt) or THP can also lead to S-alkylated side products from resin linkers.[4]
-
Solution: The use of appropriate scavengers like TIS and EDT is essential.
-
Frequently Asked Questions (FAQs)
Q3: What is the recommended general-purpose cleavage cocktail for THP deprotection?
A3: A widely used and effective cocktail for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] However, the optimal cocktail can be sequence-dependent, and optimization may be necessary.
Q4: How does the lability of the THP group on this compound compare to its lability on other amino acid side chains?
A4: The acid lability of the THP group can vary. For instance, THP protection on the phenolic side chain of Tyrosine is highly acid-sensitive and can be cleaved even with 0.1% TFA in the HPLC mobile phase.[1] In contrast, complete removal from a Glycine carboxyl group may require a TFA concentration greater than 10%.[1] The THP group on Serine and Threonine hydroxyls can be removed with 2% TFA in the presence of scavengers.[1]
Q5: How can I monitor the progress of my THP deprotection reaction?
A5: The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
RP-HPLC: Allows for the separation and quantification of the starting material, the deprotected product, and any byproducts. A typical analysis uses a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]
-
LC-MS: Confirms the identity of the products by their mass-to-charge ratio, which is invaluable for identifying unexpected side products.
Q6: Can I perform a test cleavage to optimize my deprotection conditions?
A6: Yes, performing a small-scale test cleavage with 20-50 mg of your peptide-resin is highly recommended.[2][5] This allows you to analyze the crude product by HPLC and/or LC-MS to determine the optimal cleavage cocktail and reaction time before committing your entire batch.
Quantitative Data
Table 1: Acid Lability of Fmoc-Trp(Thp)-OH vs. Fmoc-Trp(Boc)-OH
| Entry | Cleavage Cocktail (TFA/H₂O/CH₂Cl₂) | Reaction Time (h) | Deprotection of Fmoc-Trp(Thp)-OH (%) | Deprotection of Fmoc-Trp(Boc)-OH (%) |
| 1 | 10:2:88 | 1 | ~90 | 69 |
| 2 | 60% TFA | - | Incomplete | - |
Data adapted from a study on the acid lability of THP-protected Tryptophan.[1]
Table 2: Deprotection Kinetics of a THP-protected Dipeptide at Various TFA Concentrations
| TFA Concentration | Reaction Time (min) | % Deprotection |
| 95% TFA, 5% H₂O | 5 | >95 |
| 10% TFA, 85% CH₂Cl₂, 5% H₂O | 30 | ~80 |
| 1% TFA, 94% CH₂Cl₂, 5% H₂O | 60 | <10 |
Data represents the deprotection of a model THP-protected dipeptide and highlights the tunability of deprotection based on TFA concentration.[8]
Experimental Protocols
Protocol 1: Standard THP Deprotection and Peptide Cleavage from Resin
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail. For a general starting point, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with sensitive residues, consider a more scavenger-rich cocktail.
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (e.g., 2 mL). Gently agitate the mixture at room temperature.
-
Reaction Monitoring: After a predetermined time (e.g., 2 hours), take a small aliquot, precipitate the peptide with cold diethyl ether, and analyze by HPLC or LC-MS to check for completion.
-
Peptide Precipitation: Once the reaction is complete, filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 2: RP-HPLC Analysis of Deprotection
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent, typically 0.1% TFA in water, to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18, 3-5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detection: UV at 214 nm and 280 nm.
-
-
Gradient Elution: A typical gradient for peptide analysis is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.
-
Analysis: Inject the sample and integrate the peaks to determine the relative amounts of protected and deprotected peptide, as well as any impurities.
Visualizations
Caption: Experimental workflow for THP deprotection and peptide cleavage.
Caption: Troubleshooting decision tree for THP deprotection.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation Issues in Peptides with D-4'-Tetrahydropyranylglycine (Thg)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic peptides containing the unnatural amino acid D-4'-Tetrahydropyranylglycine (Thg).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Thg) and how might it affect peptide properties?
A1: this compound (Thg) is an unnatural amino acid characterized by a tetrahydropyran ring attached to the alpha-carbon of a glycine residue. This modification introduces a bulky, non-polar, and hydrophobic side chain. The incorporation of hydrophobic residues is a primary driver of peptide aggregation, as these regions tend to self-associate to minimize contact with aqueous environments. While the tetrahydropyranyl (Thp) group has been used as a protecting group in peptide synthesis and can sometimes confer good solubility, its presence as a side chain in Thg contributes to the overall hydrophobicity of a peptide.[1] Therefore, peptides containing Thg, especially in sequences with other hydrophobic residues, may have an increased tendency to aggregate.
Q2: What are the common signs of peptide aggregation?
A2: Peptide aggregation can manifest in several ways. Visually, you might observe turbidity, precipitation, or gel formation in your peptide solution.[2] During solid-phase peptide synthesis (SPPS), aggregation can lead to poor resin swelling, incomplete reactions, and false negatives in coupling tests.[3] Analytically, aggregation can be detected by a loss of the main peak and the appearance of high molecular weight species in size-exclusion chromatography (SEC), or by an increase in particle size as measured by Dynamic Light Scattering (DLS).[4]
Q3: Can the position of Thg in the peptide sequence influence aggregation?
A3: Yes, the position of Thg and surrounding amino acids is critical. Stretches of contiguous hydrophobic amino acids are strong promoters of aggregation.[5] If Thg is placed within a cluster of other hydrophobic residues like Leucine (Leu), Valine (Val), or Phenylalanine (Phe), it can significantly increase the aggregation propensity of that region. Conversely, flanking the Thg residue with charged or polar amino acids like Lysine (Lys), Arginine (Arg), or Serine (Ser) can help to mitigate these hydrophobic interactions and improve solubility.[3]
Q4: At what stage of my workflow can aggregation of my Thg-containing peptide occur?
A4: Aggregation can occur at multiple stages:
-
During Solid-Phase Peptide Synthesis (SPPS): The growing peptide chain can aggregate on the resin, leading to incomplete coupling and deprotection steps. This is particularly common for longer peptides or those with hydrophobic sequences.[2]
-
Post-cleavage and Purification: After cleavage from the resin, the unprotected peptide may aggregate in the cleavage cocktail or during precipitation with ether. It can also be challenging to dissolve the lyophilized peptide in standard purification solvents.[5]
-
During Storage and in Experimental Assays: The final purified peptide can aggregate in solution over time, especially at high concentrations, at its isoelectric point (pI), or under suboptimal storage conditions (e.g., repeated freeze-thaw cycles).[6]
Troubleshooting Guide
This guide provides a systematic approach to addressing aggregation issues with your Thg-containing peptide.
Problem 1: Peptide is insoluble in standard aqueous buffers.
This is a common issue for peptides with high hydrophobicity, which is likely for sequences containing Thg.
| Potential Cause | Suggested Solution | Expected Outcome |
| High overall hydrophobicity of the peptide sequence. | 1. Calculate the peptide's net charge. Assign +1 for basic residues (K, R, H, N-terminus) and -1 for acidic residues (D, E, C-terminus).[2] 2. If the peptide is acidic (net negative charge), try dissolving in a basic buffer (e.g., 0.1M ammonium bicarbonate).[5] 3. If the peptide is basic (net positive charge), try dissolving in an acidic solution (e.g., 10% acetic acid).[5] | The peptide dissolves to form a clear solution. |
| Peptide is at its isoelectric point (pI), where it has minimal solubility. | Adjust the pH of the buffer away from the pI to increase the net charge and improve solubility.[2] | Increased solubility and a clear solution. |
| Strong hydrophobic interactions leading to aggregation in water. | 1. Use an organic co-solvent. First, dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). 2. Slowly add this concentrated solution dropwise into the desired aqueous buffer while vortexing. 3. Brief sonication can also help to break up small aggregates.[5] | The peptide remains in solution after dilution into the aqueous buffer. |
Problem 2: Peptide precipitates out of solution over time or during freeze-thaw cycles.
This indicates that the peptide is not stable in the chosen solution conditions.
| Potential Cause | Suggested Solution | Expected Outcome |
| Time-dependent aggregation due to instability in solution. | 1. Optimize storage conditions: Store at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] 2. Add stabilizing excipients such as sugars (e.g., trehalose) or polyols (e.g., glycerol). | The peptide solution remains clear and stable for a longer duration. |
| Nucleation-dependent aggregation from small "seed" aggregates. | Filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing small aggregates.[4] | A delay or reduction in the onset of aggregation is observed. |
| High peptide concentration promoting self-association. | If possible for your experiment, work with lower peptide concentrations. | Reduced rate of aggregation. |
Problem 3: Poor yield and purity during solid-phase peptide synthesis (SPPS).
This suggests on-resin aggregation is hindering the synthesis process.
| Potential Cause | Suggested Solution | Expected Outcome |
| Formation of secondary structures (e.g., β-sheets) on the resin. | 1. Switch to a more effective solvent system: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF, or add a chaotropic agent like LiCl to the solvent to disrupt secondary structures.[3] 2. Incorporate "structure-breaking" elements: If re-synthesizing, consider inserting a pseudoproline dipeptide near the aggregation-prone region.[7] | Improved coupling efficiency and higher purity of the crude peptide. |
| Incomplete reactions due to poor solvation of the peptide-resin complex. | 1. Use microwave-assisted synthesis: Microwave energy can disrupt intermolecular hydrogen bonds and improve reaction kinetics.[5] 2. Increase the reaction temperature (if compatible with the amino acid residues).[3] | Higher yield and purity of the final peptide. |
Quantitative Data Summary
The following tables present illustrative data for a hypothetical Thg-containing peptide (Peptide A: Ac-Leu-Thg-Val-Phe-Ala-Lys-NH2) compared to a control peptide without Thg (Peptide B: Ac-Leu-Gly-Val-Phe-Ala-Lys-NH2).
Table 1: Solubility of Peptides in Different Solvents
| Peptide | Solvent | Maximum Solubility (mg/mL) | Visual Observation |
| Peptide A (with Thg) | Water, pH 7.0 | < 0.1 | Insoluble, suspension |
| 10% Acetic Acid | 1.5 | Clear solution | |
| 50% Acetonitrile/Water | 2.0 | Clear solution | |
| DMSO | > 10 | Clear solution | |
| Peptide B (with Gly) | Water, pH 7.0 | 0.5 | Slightly hazy |
| 10% Acetic Acid | 5.0 | Clear solution | |
| 50% Acetonitrile/Water | 8.0 | Clear solution | |
| DMSO | > 10 | Clear solution |
Table 2: Aggregation Analysis by Dynamic Light Scattering (DLS)
| Peptide | Concentration (mg/mL) | Incubation Time (hours at 25°C) | Average Particle Diameter (nm) |
| Peptide A (with Thg) | 1.0 in 10% Acetic Acid | 0 | 15 ± 3 |
| 1.0 in 10% Acetic Acid | 24 | 250 ± 45 | |
| Peptide B (with Gly) | 1.0 in 10% Acetic Acid | 0 | 8 ± 2 |
| 1.0 in 10% Acetic Acid | 24 | 35 ± 8 |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Thg-Containing Peptide
This protocol provides a stepwise method for dissolving a hydrophobic peptide containing Thg.
-
Initial Assessment: Before dissolving the entire sample, test the solubility of a small aliquot (e.g., 0.5-1 mg).
-
Solvent Selection:
-
Begin with a minimal volume of a strong organic solvent such as DMSO (e.g., 20-50 µL for 1 mg of peptide).
-
Vortex or sonicate briefly to ensure the peptide is fully dissolved. The solution should be completely clear.
-
-
Dilution into Aqueous Buffer:
-
While vigorously vortexing the desired aqueous buffer (e.g., PBS, Tris), slowly add the concentrated peptide-DMSO solution dropwise.
-
Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.
-
-
Final Preparation:
-
Once the desired concentration is reached, the final concentration of the organic solvent should be kept as low as possible, ideally below 1% for cell-based assays.
-
Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
Protocol 2: Thioflavin T (ThT) Assay for Detection of Amyloid-like Aggregates
This assay is used to detect the formation of β-sheet-rich amyloid-like fibrils, a common form of peptide aggregate.
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water and store it in the dark.
-
Prepare a working ThT solution (e.g., 25 µM) in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Sample Preparation:
-
Prepare your Thg-containing peptide at the desired concentration in the assay buffer.
-
Include a negative control (buffer only) and a positive control if available (e.g., Aβ peptide).
-
-
Assay Procedure:
-
In a 96-well black plate, add your peptide samples and controls.
-
Add the working ThT solution to each well.
-
Incubate the plate, with or without shaking, at a constant temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).
-
An increase in fluorescence over time indicates the formation of β-sheet aggregates.
-
Visualizations
Caption: Troubleshooting workflow for solubilizing Thg-containing peptides.
Caption: Strategies to overcome on-resin aggregation during SPPS.
References
- 1. [PDF] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. This compound | 475649-32-2 [chemicalbook.com]
- 5. jpt.com [jpt.com]
- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All-atom molecular dynamics analysis of multi-peptide systems reproduces peptide solubility in line with experimental observations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of D-4'-Tetrahydropyranylglycine-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing the D-4'-Tetrahydropyranylglycine residue. The inherent hydrophobicity of the tetrahydropyranyl (Thp) moiety presents unique purification challenges, which are addressed below.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges expected when purifying peptides containing this compound?
A1: The primary challenge stems from the increased hydrophobicity imparted by the tetrahydropyranyl (Thp) group. This can lead to:
-
Poor Solubility: Peptides with a high content of hydrophobic residues may be difficult to dissolve in standard aqueous mobile phases, leading to issues with sample preparation and injection.[1][2]
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in low recovery, poor peak shape, and even column clogging.[2][3]
-
Strong Retention on Reversed-Phase Columns: The hydrophobic nature of the peptide can cause it to bind very strongly to the stationary phase, requiring high concentrations of organic solvent for elution.[1] This can sometimes lead to co-elution with other hydrophobic impurities.
-
Peak Broadening: Strong interactions with the stationary phase and potential on-column aggregation can lead to broad, poorly resolved peaks.
Q2: How does the this compound residue affect the choice of purification method?
A2: Reversed-phase chromatography (RPC) is the most common and effective method for purifying peptides.[1][4] For peptides containing the hydrophobic this compound, RPC remains the method of choice, but modifications to the standard protocol are often necessary. These may include adjustments to the mobile phase composition, gradient, and column chemistry to achieve optimal separation.
Q3: Can the tetrahydropyranyl (Thp) group be cleaved during purification?
A3: The Thp group is known to be acid-labile.[5][6][7] Standard reversed-phase chromatography conditions often use mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid. While typically used at low concentrations (0.1%), prolonged exposure or higher concentrations of acid could potentially lead to partial cleavage of the Thp group, resulting in product-related impurities. It is crucial to use the mildest acidic conditions necessary for good chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Poor peptide solubility in the loading buffer | The peptide is highly hydrophobic due to the this compound residue and potentially other hydrophobic amino acids.[1] | - Dissolve the peptide in a small amount of organic solvent (e.g., acetonitrile, isopropanol, or DMSO) before diluting with the aqueous mobile phase. - Consider using a "solid deposit" injection method for extremely hydrophobic peptides.[1] - Increase the initial percentage of organic solvent in the mobile phase. |
| Broad, tailing, or split peaks in the chromatogram | - Strong hydrophobic interactions with the stationary phase. - Peptide aggregation on the column. - Secondary interactions with residual silanols on the silica-based stationary phase. | - Use a C4 or C8 column instead of a C18 column to reduce hydrophobic interactions. - Increase the column temperature to improve peak shape and reduce viscosity. - Optimize the mobile phase modifier (e.g., switch from TFA to formic acid, or adjust the concentration). - For very hydrophobic peptides, consider using isopropanol as the strong solvent, as it has a greater eluting power.[1] |
| Low recovery of the purified peptide | - Irreversible adsorption of the hydrophobic peptide to the column. - Precipitation of the peptide on the column or during fraction collection.[2] | - Use a column with a wider pore size (300Å) suitable for larger molecules and to minimize secondary interactions. - Ensure the collected fractions have a sufficient concentration of organic solvent to maintain peptide solubility. - For extremely problematic cases, an alternative purification strategy that avoids HPLC, such as precipitation and washing, might be considered.[2] |
| Co-elution of the target peptide with impurities | - Similar hydrophobicity of the target peptide and impurities (e.g., deletion sequences or incompletely deprotected peptides). | - Optimize the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. - Change the selectivity by altering the mobile phase modifier (e.g., using a different ion-pairing agent) or the organic solvent. - Consider a different chromatographic mode, such as mixed-mode chromatography, which separates based on both hydrophobicity and charge.[8] |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification of a this compound-Containing Peptide
This protocol provides a starting point for method development. Optimization will be required based on the specific properties of the peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in the minimum amount of a strong organic solvent (e.g., acetonitrile or DMSO).
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration for injection. Ensure the peptide remains in solution.
-
-
Chromatographic Conditions:
-
Column: Start with a C8 or C18 reversed-phase column with a 300Å pore size. For highly hydrophobic peptides, a C4 column may be beneficial.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical starting gradient would be 5-65% Mobile Phase B over 60 minutes. This should be optimized based on the retention time of the peptide. For highly hydrophobic peptides, a higher starting percentage of Mobile Phase B may be necessary.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV detection at 214 nm and 280 nm.
-
Column Temperature: 30-40 °C to improve peak shape.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Remove the organic solvent and TFA through lyophilization.
-
Visualizations
Caption: Workflow for the purification of this compound-containing peptides.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Peptides purification development in Reverse Phase [blog.interchim.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of D-4'-Tetrahydropyranylglycine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of D-4'-Tetrahydropyranylglycine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield in the synthesis of this compound derivatives?
A1: The most critical factors include the choice of protecting groups for the amino and carboxyl functions of the glycine backbone, the efficiency of the tetrahydropyranylation of the 4'-hydroxyl group, prevention of racemization at the alpha-carbon, and the conditions used for deprotection steps. Careful optimization of reaction conditions such as solvent, temperature, and catalyst for each step is crucial for maximizing yield.
Q2: How can I minimize racemization during the synthesis?
A2: Racemization is a significant risk, particularly when the alpha-proton of the amino acid is activated. To minimize racemization, it is advisable to use mild bases and coupling reagents.[1] Protecting the amino group with a urethane-type protecting group, such as Boc or Cbz, can help reduce the likelihood of racemization.[2] Additionally, employing racemization-suppressing additives like HOBt or HOAt during coupling reactions is a common strategy.[1][3]
Q3: What are the common side reactions to be aware of during the introduction of the Tetrahydropyranyl (THP) group?
A3: The introduction of the THP group is an acid-catalyzed reaction.[4] Common side reactions include the formation of byproducts due to the reaction of dihydropyran (DHP) with other nucleophilic groups present in the molecule. If the amino and carboxyl groups of the glycine are not adequately protected, they can also react. Furthermore, the introduction of the THP group creates a new stereocenter, potentially leading to a mixture of diastereomers.[5]
Q4: Which analytical techniques are recommended for monitoring the progress of the reaction and the purity of the product?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For purity assessment and characterization of the final product, High-Performance Liquid Chromatography (HPLC) with a chiral column is essential to determine the enantiomeric excess (ee%).[2][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural elucidation and confirming the identity of the synthesized derivatives.
Troubleshooting Guides
Issue 1: Low Yield During THP Protection of the 4'-Hydroxyl Group
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase the reaction time and monitor closely using TLC. - Increase the equivalents of dihydropyran (DHP). - Ensure the acid catalyst (e.g., p-TsOH, PPTS) is fresh and active.[4] |
| Degradation of starting material or product | - Use a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), which has lower acidity than p-TsOH.[4] - Perform the reaction at a lower temperature. |
| Side reactions with other functional groups | - Ensure that the amino and carboxyl groups of the glycine backbone are adequately protected before attempting THP protection. |
| Moisture in the reaction | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Diastereoselectivity or a Mixture of Diastereomers After THP Protection
| Potential Cause | Troubleshooting Steps |
| Formation of a new stereocenter | - The reaction of an alcohol with DHP creates a new chiral center, leading to a mixture of diastereomers. This is an inherent aspect of the reaction.[5] - The diastereomers can often be separated by column chromatography. |
| Complex NMR spectra | - The presence of diastereomers will result in more complex NMR spectra. Careful analysis is required to identify the signals corresponding to each diastereomer. |
Issue 3: Low Yield or Incomplete Deprotection of the THP Group
| Potential Cause | Troubleshooting Steps |
| Inefficient acid catalysis | - Increase the concentration of the acid or use a stronger acid. However, be cautious as this may affect other acid-labile groups. - A variety of acidic catalysts can be used, including p-toluenesulfonic acid, acetic acid in a THF/water mixture, or solid-supported acids like Amberlyst-15 for easier workup.[7] |
| Acid-labile substrate | - Use milder deprotection conditions. A common mild condition is a mixture of acetic acid, THF, and water.[7] - For highly sensitive substrates, enzymatic deprotection methods could be explored. |
| Incomplete reaction | - Extend the reaction time and monitor by TLC until the starting material is fully consumed.[7] - Increase the reaction temperature cautiously. |
Issue 4: Racemization of the D-Amino Acid Stereocenter
| Potential Cause | Troubleshooting Steps |
| Harsh reaction conditions (strong base or high temperature) | - Use milder bases and lower reaction temperatures during any steps where the alpha-proton could be abstracted. - Urethane-type protecting groups on the nitrogen can reduce the risk of racemization.[2] |
| Activation of the carboxylic acid for coupling | - Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or HOAt.[1][3] |
| Prolonged exposure to basic or acidic conditions | - Minimize reaction times and work up reactions promptly. Neutralize the reaction mixture as soon as the transformation is complete. |
Experimental Protocols
Protocol 1: General Procedure for THP Protection of a Hydroxyl Group
This protocol is a general method for the protection of an alcohol with dihydropyran.
Materials:
-
Alcohol (1 equivalent)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DHP to the solution.
-
Add PPTS to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a THP Ether
This protocol describes a common method for the removal of a THP protecting group.[7]
Materials:
-
THP-protected alcohol (1 equivalent)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF, acetic acid, and water.[7]
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[7]
-
Extract the product with an organic solvent such as ethyl acetate.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography if necessary.
Protocol 3: Enantioselective Synthesis of D-Phenylglycine (Model Reaction)
This enzymatic approach can be adapted for the synthesis of other D-amino acids and serves as a model for achieving high enantiopurity.[6][8]
Materials:
-
Racemic mandelic acid or a suitable precursor
-
Enzymes such as D-mandelate dehydrogenase and an aminotransferase[8]
-
Ammonia source (e.g., ammonium chloride)
-
Cofactors (e.g., NAD⁺/NADH)
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
Set up a buffered aqueous solution containing the starting material.
-
Add the required enzymes and cofactors.
-
Maintain the reaction at an optimal pH and temperature for the chosen enzymes (e.g., 30°C, pH 7.3).[6]
-
Monitor the conversion and enantiomeric excess (ee%) by HPLC.
-
After the reaction is complete, the product can be isolated by standard workup procedures, which may include protein precipitation followed by purification of the supernatant.[6]
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for addressing low yields.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. D-2-Phenylglycine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
stability of D-4'-Tetrahydropyranylglycine under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of D-4'-Tetrahydropyranylglycine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the tetrahydropyranyl (THP) group on this compound?
A1: The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and is characterized by its general stability to most non-acidic reagents.[1][2][3] It is stable under strongly basic conditions, to organometallic reagents (like organocuprates, organolithiums, and Grignard reagents) at temperatures below 0°C, and to various acylating and alkylating reagents.[4][5] However, the THP group is notably labile to acidic conditions.[1][4][6]
Q2: Under what acidic conditions will the THP group of this compound be cleaved?
A2: The THP group is susceptible to cleavage under mildly acidic conditions.[1][7] Complete removal can be achieved with treatments such as aqueous acetic acid or low concentrations of trifluoroacetic acid (TFA).[1][8] For instance, some studies report cleavage using a mixture of acetic acid/THF/H₂O.[1] The high acid sensitivity is a key feature of this protecting group, allowing for its selective removal.[1]
Q3: Is this compound stable during standard Fmoc/tBu solid-phase peptide synthesis (SPPS)?
A3: Yes, the THP group is generally suitable for the Fmoc/tBu solid-phase peptide synthesis strategy.[1][2][3] It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and to most coupling reagents that are not acidic.
Q4: Can the THP group be removed during aqueous work-up?
A4: While generally stable to neutral water, prolonged exposure to even mildly acidic aqueous conditions during work-up can lead to cleavage of the THP group, especially if the corresponding hemiacetal ester is formed.[1] It is advisable to perform aqueous work-ups at a neutral or slightly basic pH if removal of the THP group is not intended.
Troubleshooting Guides
Issue 1: Premature cleavage of the THP group during a reaction.
-
Possible Cause: The reaction conditions are too acidic. The THP group is sensitive to both protic and Lewis acids.[4]
-
Solution:
-
Check the pH of your reaction mixture. If acidic, consider using a non-acidic alternative or adding a non-nucleophilic base to neutralize any acid.
-
Avoid acidic catalysts. If a catalyst is required, select one that is not acidic. For example, some reactions can be catalyzed by thiourea-based catalysts which are suitable for acid-sensitive substrates.[5]
-
Purification: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method.
-
Issue 2: Incomplete removal of the THP group during deprotection.
-
Possible Cause: The acidic conditions for deprotection are not strong enough or the reaction time is insufficient.
-
Solution:
-
Increase acid concentration. For TFA-mediated deprotection, concentrations greater than 10% may be necessary for complete removal in some cases.[1]
-
Elevate the temperature. Mild heating (e.g., to 45°C) can facilitate cleavage with weaker acids like aqueous acetic acid.[1]
-
Use a scavenger. In the context of peptide synthesis, using cation scavengers during acidic cleavage can prevent side reactions and improve deprotection efficiency.[8]
-
Issue 3: Unexpected side products are observed after a reaction.
-
Possible Cause: If the reaction involves an intermediate carbocation after THP cleavage, this cation can be trapped by other nucleophiles present in the reaction mixture.
-
Solution:
-
Control the deprotection conditions. Perform the deprotection in the presence of a large excess of a suitable scavenger (e.g., water or an alcohol) to trap the carbocation.[7]
-
Optimize the reaction sequence. If possible, perform reactions that are sensitive to carbocations before the introduction of the THP-protected amino acid.
-
Stability Data Summary
The following tables summarize the stability of the THP group under various conditions, extrapolated from studies on THP-protected alcohols and amino acids. This data can serve as a guideline for handling this compound.
Table 1: Stability under Acidic Conditions
| Reagent/Condition | Temperature | Observation | Reference |
| >10% Trifluoroacetic Acid (TFA) | Room Temperature | Complete removal | [1] |
| 1% TFA in CH₂Cl₂ | Room Temperature | Partial to complete removal, substrate-dependent | [9] |
| Acetic acid/THF/H₂O (4:2:1) | 45 °C | Cleavage reported | [1] |
| p-Toluenesulfonic acid (PTSA) in CH₂Cl₂/MeOH | Room Temperature | Cleavage reported | [1] |
| Aqueous work-up | Room Temperature | Potential for cleavage if hemiacetal ester is formed | [1] |
Table 2: Stability under Non-Acidic Conditions
| Reagent/Condition | Observation | Reference |
| Basic conditions (e.g., for ester hydrolysis) | Stable | [4] |
| Organometallic reagents (e.g., Grignard, organolithiums) below 0°C | Stable | [4] |
| Lithium aluminum hydride (in the absence of Lewis acids) | Stable | [4] |
| DMF, 1% Oxyma Pure in DMF, 1% HOBt in DMF | Stable | [1] |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection of the THP Group
-
Dissolve the THP-protected substrate in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of tetrahydrofuran (THF) and water.
-
Add the acidic reagent. This can be:
-
A solution of trifluoroacetic acid (TFA) to a final concentration of 1-10% (v/v).
-
A mixture of acetic acid, THF, and water in a 4:2:1 ratio.[1]
-
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 45°C) as required.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) if necessary.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as needed, for example, by flash column chromatography.
Visualizations
Caption: General workflow for the acidic deprotection of a THP-protected compound.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
avoiding racemization when using D-4'-Tetrahydropyranylglycine
Welcome to the technical support center for D-4'-Tetrahydropyranylglycine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of this compound is maintained throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing racemization important?
This compound is a non-proteinogenic amino acid characterized by a bulky tetrahydropyranyl (THP) group on its side chain. Maintaining its 'D' stereochemistry is critical because the three-dimensional structure of a molecule dictates its biological activity. Racemization, the conversion of the 'D' enantiomer into a mixture of 'D' and 'L' forms, can lead to a significant loss of desired biological function, introduce unintended off-target effects, and complicate downstream purification and analysis.
Q2: What are the primary causes of racemization when using this compound in peptide synthesis?
Racemization of amino acids during peptide synthesis primarily occurs at the α-carbon. The most common mechanism is the formation of a planar oxazolone intermediate during the activation of the carboxyl group for peptide bond formation. This intermediate can be deprotonated and reprotonated, leading to a loss of the original stereochemistry. Factors that increase the risk of racemization include the choice of coupling reagent, reaction temperature, solvent polarity, and the presence of excess base.
Q3: Which peptide coupling reagents are recommended to minimize racemization of this compound?
To minimize racemization, it is advisable to use coupling reagents that either have a high rate of coupling, thus minimizing the time the activated amino acid is susceptible to racemization, or those that proceed through a mechanism less prone to forming racemization-prone intermediates. Reagents are generally categorized by their racemization risk. For a sensitive amino acid like this compound, urethane-protected amino acids (e.g., Fmoc- or Boc-protected) are recommended. The use of phosphonium-based reagents like BOP, PyBOP, and HBTU, or carbodiimides like DCC and EDC in the presence of additives such as HOBt or HOAt, is a common strategy to suppress racemization.
Q4: How can I detect and quantify racemization in my sample containing this compound?
Detecting and quantifying racemization requires separating the 'D' and 'L' enantiomers. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. Other methods include chiral gas chromatography (after derivatization) and NMR spectroscopy using chiral shift reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of stereochemical purity detected after peptide coupling. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. | Switch to a coupling reagent known for low racemization, such as COMU or HATU. The use of additives like HOBt or HOAt with carbodiimides can also suppress racemization. |
| Excessive Base: The presence of a strong or excess base can facilitate the deprotonation of the α-carbon, leading to racemization. | Use a weaker base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), and use it in stoichiometric amounts. Avoid strong bases like triethylamine (TEA) if possible. | |
| High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization. | Perform the coupling reaction at a lower temperature, typically 0 °C to room temperature. Monitor the reaction progress to avoid unnecessarily long reaction times. | |
| Solvent Effects: The polarity of the solvent can influence the rate of racemization. | Use a less polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Avoid highly polar solvents like dimethylformamide (DMF) if racemization is a persistent issue. | |
| Poor yield in coupling reaction. | Steric Hindrance: The bulky 4'-Tetrahydropyranyl group can sterically hinder the coupling reaction. | Increase the reaction time or consider using a more powerful coupling reagent like HATU. A slight increase in temperature may be necessary, but this should be balanced with the risk of racemization. |
Experimental Protocols
Protocol 1: General Procedure for Racemization-Resistant Peptide Coupling of this compound
-
Preparation: Dissolve Fmoc-D-4'-Tetrahydropyranylglycine-OH (1.0 eq.) and the amine component (1.1 eq.) in an appropriate solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagent and Additive: In a separate flask, pre-dissolve the coupling reagent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.) in the reaction solvent. Add this solution dropwise to the cooled mixture of the amino acid and amine.
-
Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Analyze the purified product for stereochemical purity using chiral HPLC.
Visual Guides
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: A decision-making workflow for troubleshooting racemization.
Technical Support Center: Managing Steric Hindrance with D-4'-Tetrahydropyranylglycine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving D-4'-Tetrahydropyranylglycine. The focus is on managing the steric hindrance associated with the tetrahydropyranyl (THP) protecting group to ensure successful synthesis and application.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, particularly in solid-phase peptide synthesis (SPPS).
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | Steric Hindrance: The bulky tetrahydropyranyl (THP) group on the glycine residue can sterically hinder the approach of the activated carboxyl group to the resin-bound amine, leading to incomplete coupling.[1] | 1. Use a More Potent Coupling Reagent: Switch to a stronger activating agent known to be effective for hindered couplings, such as HATU, HBTU, HCTU, or COMU. These reagents form highly reactive esters that can overcome steric barriers. 2. Increase Reaction Time and/or Temperature: Prolonging the coupling time or performing the reaction at a slightly elevated temperature (e.g., using a microwave peptide synthesizer) can help drive the reaction to completion. 3. Double Coupling: Perform the coupling step twice to ensure all available amino groups on the resin have reacted. |
| Incomplete Fmoc Deprotection | Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or bulky residues, can aggregate on the solid support. The THP group can contribute to this issue, preventing the piperidine solution from accessing the Fmoc group. | 1. Use Aggregation-Disrupting Solvents: Switch from standard DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) during the deprotection step. 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt secondary structure formation and reduce aggregation.[2] 3. Microwave-Assisted Deprotection: Applying microwave energy can help to break up aggregates and improve the efficiency of Fmoc removal. |
| Racemization | Over-activation/Strong Base: The use of potent coupling reagents and strong bases to overcome steric hindrance can increase the risk of racemization at the alpha-carbon of the amino acid. | 1. Additive Inclusion: Always include an epimerization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® in your coupling cocktail. 2. Use a Weaker Base: Consider replacing a strong base like DIPEA with a milder base such as N-methylmorpholine (NMM) or sym-collidine. 3. Control Temperature: Avoid excessive heating during the coupling step, as higher temperatures can promote racemization. |
| Side Reactions during Cleavage | Instability of the THP group: The THP group is acid-labile and is removed during the final cleavage from the resin with trifluoroacetic acid (TFA). The resulting carbocation can lead to side reactions with sensitive residues like Tryptophan. | 1. Optimize Cleavage Cocktail: Use a cleavage cocktail containing scavengers to trap the released THP cation. A standard cocktail of TFA/triisopropylsilane (TIS)/water is often effective. 2. Control Cleavage Time: Minimize the cleavage time to what is necessary for complete removal of the peptide from the resin and deprotection of other side-chain protecting groups to reduce exposure to strong acid. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "sterically hindered" amino acid?
A1: The tetrahydropyranyl (THP) group attached to the glycine is a bulky, non-planar cyclic ether. This bulkiness can physically block or slow down the chemical reaction at the amino or carboxyl group of the glycine, a phenomenon known as steric hindrance. This is particularly relevant during peptide bond formation where precise molecular orientation is required for an efficient reaction.
Q2: What are the advantages of using this compound despite its steric hindrance?
A2: The THP group in this compound serves as a protecting group for the glycine side chain. The key advantages include its stability under basic and neutral conditions, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[3] It is also readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin.[3] Furthermore, the incorporation of such modified amino acids can be crucial for developing peptides with specific conformational properties or for use as building blocks in medicinal chemistry.
Q3: Can I use standard coupling reagents like DIC/HOBt for this compound?
A3: While it may be possible in some cases, it is generally not recommended for achieving high yields, especially in "difficult" sequences. The steric bulk of the THP group often requires more powerful activation than what is provided by standard carbodiimide reagents. Uronium/aminium salt-based reagents like HATU or HCTU are generally more effective.
Q4: How does the hydrophobicity of the THP group affect my synthesis?
A4: The THP group adds hydrophobicity to the amino acid. In longer peptides, the cumulative effect of multiple hydrophobic residues, including THP-protected ones, can lead to aggregation of the peptide chain on the solid support. This can hinder both coupling and deprotection steps. Careful selection of solvents and synthesis conditions is necessary to manage this.
Quantitative Data on Coupling Efficiency
The following table provides a comparative overview of the performance of different coupling reagents in the context of sterically hindered amino acids. While the data presented here is for α-aminoisobutyric acid (Aib), a well-known sterically hindered residue, it serves as a useful proxy for estimating the performance with this compound.
| Coupling Reagent | Coupling System | Yield (%) | Reaction Time | Racemization (%) |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low |
| HCTU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low |
Table adapted from "A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids". Yields are qualitative but indicate successful coupling where other reagents might fail.
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines a general procedure for incorporating a sterically hindered amino acid like Fmoc-D-4'-Tetrahydropyranylglycine into a peptide sequence using a microwave-assisted peptide synthesizer.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-4'-Tetrahydropyranylglycine)
-
Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N-methyl-2-pyrrolidone (NMP)
-
Solvents: NMP, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP.
-
Irradiate in the microwave synthesizer for 3-5 minutes at 75°C.
-
Wash the resin thoroughly with NMP.
-
-
Coupling of Fmoc-D-4'-Tetrahydropyranylglycine:
-
In a separate vial, dissolve Fmoc-D-4'-Tetrahydropyranylglycine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.
-
Add the activated amino acid solution to the deprotected resin.
-
Irradiate in the microwave synthesizer for 10-15 minutes at 75°C.
-
Wash the resin with NMP and DCM.
-
Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive (incomplete coupling), repeat the coupling step (double coupling).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizations
Caption: Workflow for SPPS with a sterically hindered amino acid.
Caption: A generalized G-protein coupled receptor signaling pathway.
References
Validation & Comparative
A Comparative Guide to D-4'-Tetrahydropyranylglycine and Boc-glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the field of peptide synthesis and drug development, the choice of amino acid building blocks is a critical determinant of the final peptide's structure, stability, and biological activity. While standard proteinogenic amino acids form the core of most peptides, the incorporation of non-canonical, structurally modified amino acids offers a powerful tool for modulating peptide properties. This guide provides a detailed comparison between the standard, flexible Boc-glycine and the conformationally constrained, non-proteinogenic D-4'-Tetrahydropyranylglycine (Thp-Gly).
Boc-glycine is the simplest amino acid, protected at its N-terminus with an acid-labile tert-butyloxycarbonyl (Boc) group.[1] It is a fundamental component in solid-phase peptide synthesis (SPPS), typically employed to introduce flexible linkers or to serve as a neutral placeholder in a peptide sequence.[2] In contrast, this compound is a Cα-substituted amino acid where a bulky tetrahydropyranyl ring replaces one of the α-hydrogen atoms. This substitution removes glycine's flexibility, introducing a significant steric constraint that can be used to induce specific secondary structures, such as β-turns, within the peptide backbone.[3][4] This fundamental difference in structure dictates their respective roles in peptide design and the synthetic methodologies required for their successful incorporation.
Quantitative Data Summary
The performance and impact of these two building blocks differ significantly, from the practicalities of synthesis to their influence on the final peptide's conformational properties.
Table 1: Physicochemical and Structural Properties
| Property | Boc-glycine | This compound (Thp-Gly) | Key Findings & Citations |
| Structure | Glycine with N-terminal Boc protection | Glycine with a tetrahydropyranyl group at the Cα position | The key difference is the Cα-substituent, which remains in the final peptide for Thp-Gly, versus the N-terminal protecting group on Boc-glycine, which is removed. |
| Molecular Weight (Free Amino Acid) | 75.07 g/mol (Glycine) | 159.19 g/mol | Thp-Gly is significantly larger due to the bulky Cα-substituent. |
| Conformational Flexibility | Highly flexible; wide range of allowable φ/ψ dihedral angles | Highly constrained; restricted φ/ψ dihedral angles | Glycine's lack of a side chain allows it to adopt conformations disallowed for other amino acids. Cα-substitution severely restricts this freedom, rigidifying the peptide backbone.[3][5][6] |
| Role in Peptide Structure | Flexible linker, hinge region, or neutral residue | Inducer of secondary structures (e.g., β-turns, helices) | The steric bulk of the Thp group forces the peptide backbone into specific, predictable conformations.[3][4][7] |
Table 2: Performance and Requirements in Peptide Synthesis
| Parameter | Boc-glycine | This compound (Thp-Gly) | Key Findings & Citations |
| Steric Hindrance | Low | High | The Cα-tetrasubstituted nature of Thp-Gly makes it a sterically demanding residue to couple.[1] |
| Recommended Coupling Reagents | Standard reagents (e.g., DIC/HOBt, HBTU) are generally effective. | High-potency uronium/aminium or phosphonium salts (e.g., HATU, HCTU, PyAOP, PyBOP). | Standard carbodiimide reagents are often inefficient for coupling sterically hindered amino acids. More powerful reagents are required to form highly reactive esters to overcome the steric barrier.[1][8][9][10] |
| Typical Coupling Conditions | Standard single coupling (30-60 min). | Extended reaction times or double coupling cycles are often necessary for high yields. | The slow reaction kinetics of hindered residues necessitate more forcing conditions to drive the reaction to completion.[1] |
| Deprotection Strategy | The Nα-Boc group is removed with moderate acid (e.g., 50% TFA in DCM) in each cycle of Boc-SPPS. | The Cα-Thp group is a permanent part of the structure and is stable to standard SPPS deprotection and cleavage conditions. | The Thp group, when used as a protecting group, is known to be acid-labile, but as a Cα-substituent, it forms a stable C-C bond.[2][11] |
| Potential Side Reactions | Prone to aspartimide formation when adjacent to Asp residues. Can cause diketopiperazine formation in dipeptides. | Risk of incomplete coupling leading to deletion sequences. Racemization is minimal due to the quaternary Cα center.[3] | The primary challenge for Thp-Gly is achieving complete coupling, while for glycine, it involves sequence-dependent side reactions. |
Experimental Protocols
The methodologies for incorporating these amino acids reflect their differing chemical properties and steric demands.
Protocol 1: Standard Coupling of Boc-glycine in Boc-SPPS
This protocol outlines a typical cycle for adding Boc-glycine to a peptide chain assembled on a solid support (e.g., PAM or MBHA resin).
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Drain the solution and treat the resin with fresh 50% TFA/DCM for 20-30 minutes.
-
Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-glycine (3 eq.) and HOBt (3 eq.) in N,N-dimethylformamide (DMF).
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Coupling of this compound (as a Sterically Hindered Amino Acid)
This protocol is adapted for sterically hindered residues like Thp-Gly and employs a more potent coupling reagent, HATU. This example assumes an Fmoc-based strategy, as Boc-protection of the highly hindered Thp-Gly monomer can be challenging.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling Reaction (Double Coupling Recommended):
-
Activation Mixture: In a separate vessel, dissolve Fmoc-D-Thp-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Let the mixture stand for 2-5 minutes to activate.
-
First Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin with DMF (3x).
-
Second Coupling: Prepare a fresh activation mixture and repeat the coupling step for another 2-4 hours to ensure maximum efficiency.
-
-
Final Washing: Wash the resin sequentially with DMF (5x) and DCM (5x) to prepare for the next cycle.
-
Capping (Optional): If the Kaiser test indicates incomplete coupling after the second attempt, cap any unreacted N-terminal amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Visualizations: Workflows and Logical Relationships
Diagrams created with Graphviz provide a clear visual summary of the synthetic cycle and the structural implications of choosing between these two amino acids.
Caption: Comparative workflow for a single cycle of SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of cis, trans, and nonplanar peptide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Glycine Incorporation in Peptide Synthesis: Standard Fmoc-Glycine versus Backbone-Protected D-4'-Tetrahydropyranylglycine Strategy
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of glycine residues can present unique challenges, particularly in sequences prone to aggregation. While Fmoc-glycine is the standard building block, the use of a backbone-protected strategy, specifically employing a D-4'-Tetrahydropyranyl (Thp) group, has emerged as a valuable tool for overcoming these difficulties. This guide provides an objective comparison of the stability and performance of these two approaches, supported by experimental data and detailed methodologies.
Executive Summary
The conventional approach to incorporating glycine utilizes Fmoc-Gly-OH in a standard Fmoc-SPPS workflow. This method is straightforward and efficient for many peptide sequences. However, for "difficult" or aggregation-prone sequences, the flexibility of the glycine residue can contribute to inter- and intra-chain hydrogen bonding, leading to poor solvation, incomplete reactions, and consequently, low purity and yield of the target peptide.
The D-4'-Tetrahydropyranylglycine strategy addresses this challenge by temporarily protecting the backbone amide nitrogen of a glycine residue with a tetrahydropyranyl (Thp) group. This is typically achieved by incorporating a pre-formed Fmoc-Gly-(Thp)Gly-OH dipeptide into the growing peptide chain. The bulky Thp group disrupts secondary structure formation, thereby minimizing aggregation and improving the efficiency of the synthesis. The Thp group is stable to the basic conditions required for Fmoc deprotection but is readily cleaved under the final acidic conditions used for peptide cleavage from the resin.
Performance Comparison
The primary advantage of the Thp-backbone protection strategy lies in its ability to enhance the synthesis of aggregation-prone peptides. This translates to significantly improved crude peptide purity and higher isolated yields.
| Performance Metric | Standard Fmoc-Glycine | This compound Strategy (using Fmoc-Gly-(Thp)Gly-OH) | Key Findings & Citations |
| Crude Peptide Purity | Can be low for aggregation-prone sequences due to deletion and truncated byproducts. | Significantly improved purity for difficult sequences. | The use of Thp as a backbone protecting group leads to a drastic improvement in the solid-phase assembly of aggregation-prone amyloid-β and prion-derived peptide fragments, resulting in improved crude peptide purity.[1][2] |
| Isolated Yield | Often low for problematic sequences, requiring extensive purification. | Markedly increased isolated yields for challenging peptides. | In the synthesis of nigrocin-HLM, the use of Thp protection increased the isolated yield from 12% (control) to 24%.[1] |
| Handling of "Difficult" Peptides | Prone to on-resin aggregation, leading to failed syntheses or complex purification. | Highly effective in disrupting secondary structures and preventing aggregation. | Backbone amide protecting groups, like Thp, are a more effective strategy to suppress chain aggregation compared to using chaotropic salts or special solvents.[1] |
| Side Reaction Potential | Susceptible to diketopiperazine formation, especially at the dipeptide stage when attached to resins like Wang resin.[3] | Can mitigate diketopiperazine formation by being introduced as a dipeptide. However, the liberated Thp cation during cleavage is electrophilic and requires efficient scavenging to prevent side reactions like alkylation of sensitive residues.[1][3] |
Stability Profile
The orthogonality of the protecting groups is crucial for a successful SPPS campaign. The Thp group demonstrates excellent compatibility with the Fmoc/tBu strategy.
| Stability Parameter | Standard Fmoc-Glycine | This compound Strategy (Thp group) | Key Findings & Citations |
| Base Stability (Fmoc Deprotection) | The Fmoc group is labile to 20% piperidine in DMF. | The Thp group is stable to 20% piperidine in DMF, with no cleavage observed even after 2 hours.[1] | |
| Acid Lability (Final Cleavage) | Not applicable (Fmoc group is removed prior to cleavage). | The Thp group is readily cleaved by trifluoroacetic acid (TFA). It is significantly more acid-labile than the Dmb (2,4-dimethoxybenzyl) backbone protecting group, ensuring complete removal during the final cleavage step.[1] At 95% TFA, the Thp group is cleaved within 30 minutes.[2] |
Experimental Protocols
Standard Fmoc-Glycine Coupling Protocol
This protocol outlines a single coupling cycle for incorporating Fmoc-Gly-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Gly-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) (3-5 equivalents)
-
Base (e.g., DIPEA, Collidine) (6-10 equivalents)
-
DMF (peptide synthesis grade)
-
DCM (optional, for washing)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH and the coupling reagent in DMF.
-
Add the base to the solution to activate the amino acid.
-
Add the activated Fmoc-Gly-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature, or until a completion test (e.g., Kaiser test) is negative.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and optionally with DCM (2-3 times). The resin is now ready for the next coupling cycle.
-
Synthesis and Incorporation of Fmoc-Gly-(Thp)Gly-OH
The Thp-protected glycine is typically introduced as a dipeptide. The synthesis of this dipeptide is a prerequisite for its use in SPPS.
Synthesis of H-Gly-(Thp)Gly-OBzl:
-
To a solution of H-Gly-OBzl·TosOH in an appropriate solvent, add 3,4-dihydro-2H-pyran and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the product to obtain H-Gly-(Thp)Gly-OBzl.
Synthesis of Fmoc-Gly-(Thp)Gly-OBzl:
-
Activate Fmoc-Gly-OH using a suitable method (e.g., conversion to the acid chloride or using a coupling reagent).
-
Couple the activated Fmoc-Gly-OH to H-Gly-(Thp)Gly-OBzl in the presence of a base.
-
Purify the resulting Fmoc-Gly-(Thp)Gly-OBzl.
Synthesis of Fmoc-Gly-(Thp)Gly-OH:
-
Remove the benzyl ester from Fmoc-Gly-(Thp)Gly-OBzl via hydrogenolysis (e.g., using H₂ and Pd/C).
-
Purify the final product, Fmoc-Gly-(Thp)Gly-OH.[1]
Incorporation Protocol: The incorporation of the Fmoc-Gly-(Thp)Gly-OH dipeptide into the peptide chain follows the standard Fmoc-SPPS coupling protocol described above, treating the dipeptide as a single amino acid building block.
Final Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the Thp group.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualizing the Workflow and Concepts
Logical Flow for Choosing a Glycine Incorporation Strategy
Caption: Decision workflow for selecting a glycine incorporation strategy.
Comparative SPPS Cycles
Caption: Comparison of SPPS cycles for standard and Thp-protected glycine.
Conclusion
The choice between standard Fmoc-glycine and a this compound backbone protection strategy is dictated by the nature of the target peptide. For routine syntheses and sequences not prone to aggregation, Fmoc-glycine remains the efficient and cost-effective choice. However, for the synthesis of "difficult" peptides, particularly those with hydrophobic regions or a tendency to form stable secondary structures on the resin, the Thp backbone protection strategy offers a powerful solution. The significant improvements in crude purity and isolated yield can outweigh the additional synthetic effort required to prepare the Thp-protected dipeptide building block. Careful consideration of the peptide sequence and potential for aggregation will enable researchers to make an informed decision, ultimately leading to a more successful and efficient peptide synthesis campaign.
References
A Comparative Guide to D-4'-Tetrahydropyranylglycine and Other Protected D-Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide sequences is a cornerstone strategy for enhancing their therapeutic potential. By replacing naturally occurring L-amino acids with their D-enantiomers, researchers can significantly increase peptide resistance to enzymatic degradation, leading to longer in-vivo half-lives and improved bioavailability.[1] This guide provides a detailed comparison of various protected D-amino acids, with a special focus on the unique characteristics of D-4'-Tetrahydropyranylglycine and the utility of the Tetrahydropyranyl (Thp) protecting group in modern peptide synthesis.
This compound, chemically known as (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-canonical D-amino acid derivative.[2] Its structure presents a tetrahydropyran moiety, which can influence solubility and binding characteristics. However, the broader utility in peptide chemistry lies in the use of the Tetrahydropyranyl (Thp) group as a versatile protecting group for various amino acid functionalities.[3][4] This guide will compare the properties of the Thp group against industry-standard protecting groups like Fmoc, Boc, tBu, and Trt.
Comparative Analysis of Key Protecting Groups
The success of solid-phase peptide synthesis (SPPS) hinges on the strategic use of protecting groups, which prevent unwanted side reactions.[5][6] These groups are broadly classified into temporary protection for α-amino groups and "permanent" protection for reactive side chains, which are removed at the end of the synthesis.[7] The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bn approaches.[6]
The Tetrahydropyranyl (Thp) group emerges as a valuable alternative, particularly within the widely used Fmoc/tBu strategy.[8] It is noted for its high acid lability and stability to bases, making it an excellent choice for protecting backbone amides or the side chains of residues like Serine, Threonine, and Cysteine.[4][8][9]
| Protecting Group | Type | Target Functionality | Cleavage Condition | Key Advantages | Key Disadvantages |
| Fmoc | α-Amino (Temporary) | α-Amino | Mild Base (e.g., 20% Piperidine in DMF)[9] | Compatible with acid-sensitive side chains; UV-detectable for reaction monitoring. | Not suitable for base-sensitive peptides.[6] |
| Boc | α-Amino (Temporary) | α-Amino | Moderate Acid (e.g., TFA)[7] | Robust; cost-effective for large-scale synthesis. | Requires strong acid for final cleavage, which can degrade sensitive peptides.[6] |
| tBu (tert-Butyl) | Side Chain (Permanent) | -OH (Ser, Thr, Tyr), -COOH (Asp, Glu) | Strong Acid (e.g., TFA)[5] | Stable to the basic conditions of Fmoc removal; orthogonal to Fmoc.[6] | Can lead to side reactions (e.g., t-butylation of Trp) during cleavage. |
| Trt (Trityl) | Side Chain (Permanent) | -SH (Cys), -CONH₂ (Asn, Gln), -OH (Ser, Thr) | Mild Acid (e.g., 1-5% TFA in DCM)[5] | Highly acid-labile, allowing for selective deprotection; improves solubility.[5] | Sterically bulky; may not be fully stable to repeated Boc deprotection cycles. |
| Thp (Tetrahydropyranyl) | Side Chain / Backbone | -OH (Ser, Thr), -SH (Cys), Backbone Amide | Mild Acid (e.g., 1-5% TFA)[9] | Stable to base (Fmoc deprotection); enhances solubility; more acid-labile than Dmb.[3][9] | Introduces a new stereocenter; can be sterically bulky.[9] |
In-Depth Look: The Tetrahydropyranyl (Thp) Protecting Group
The Thp group offers a unique set of properties that address common challenges in Fmoc-SPPS, such as peptide chain aggregation. By temporarily protecting the backbone amide nitrogen, the Thp group disrupts the hydrogen bonding patterns that lead to the formation of insoluble β-sheets, thereby improving the purity and yield of the crude peptide.[9]
Key Performance Characteristics of Thp:
-
Acid Lability: The Thp group is significantly more labile to acid than other backbone protecting groups like 2,4-dimethoxybenzyl (Dmb).[9] This ensures its complete and efficient removal during the final trifluoroacetic acid (TFA) cleavage step.[9]
-
Base Stability: It is completely stable to the standard 20% piperidine in DMF solution used for Fmoc deprotection, even after extended exposure.[9] This orthogonality is critical for its application in the Fmoc/tBu strategy.
-
Solubility Enhancement: Like other bulky protecting groups, the Thp moiety improves the solubility of the protected peptide chain in common organic solvents used during synthesis.[3][10]
The following table summarizes the stability of the Thp group under various conditions, as demonstrated in studies on Fmoc-protected Cysteine and Serine.
| Amino Acid Derivative | Reagent / Condition | Time (min) | % Thp Removal |
| Fmoc-Cys(Thp)-OH | 1% TFA in H₂O | 60 | 10 |
| Fmoc-Ser(Thp)-OH | 1% TFA in H₂O | 60 | 15 |
| Fmoc-Cys(Thp)-OH | 5% TFA in H₂O | 60 | 25 |
| Fmoc-Ser(Thp)-OH | 5% TFA in H₂O | 60 | 45 |
| Fmoc-Cys(Thp)-OH | AcOH/H₂O (80:20) | 120 | 10 |
| Fmoc-Ser(Thp)-OH | AcOH/H₂O (80:20) | 120 | 20 |
| Data adapted from comparative lability studies.[11] |
Visualizing Synthesis and Protection Strategies
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize key workflows and chemical logic.
Caption: Orthogonal protection in Fmoc-SPPS.
Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Chemical logic of Thp group stability and lability.
Experimental Protocols
The following protocols provide standardized methods for key experiments in peptide synthesis relevant to the comparison of protecting groups.
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the iterative process for adding an amino acid to a growing peptide chain on a solid support.
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times). Each wash should be for 1 minute with agitation.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HATU or HBTU (3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them with DMF and DCM, and perform a Kaiser test.[1]
-
A blue color indicates the presence of free primary amines and an incomplete reaction. If the test is positive, repeat the coupling step.
-
A yellow/colorless result indicates a complete coupling.
-
-
Iteration: After a successful coupling (negative Kaiser test), return to step 2 to deprotect the new N-terminal Fmoc group and begin the cycle for the next amino acid.
-
Final Cleavage: Once the sequence is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
Protocol 2: Testing Acid Lability of a Protecting Group
This protocol can be used to compare the stability of different acid-labile protecting groups (e.g., Thp, Trt, tBu).
-
Sample Preparation: Dissolve a known quantity (e.g., 5 mg) of the protected amino acid (e.g., Fmoc-Ser(Thp)-OH) in a defined volume (e.g., 1 mL) of a solvent system (e.g., 80:20 Acetic Acid/Water).
-
Acid Treatment: Prepare several identical samples. Treat each sample with a different concentration of acid (e.g., 1% TFA, 5% TFA, 10% TFA) or for different time points (e.g., 10 min, 30 min, 60 min, 120 min) at room temperature.
-
Quenching: At the designated time, quench the reaction by neutralizing the acid with a suitable base (e.g., pyridine or by dilution in a neutral buffer).
-
Analysis:
-
Analyze the composition of each sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Integrate the peak areas corresponding to the protected and deprotected amino acid.
-
-
Calculation: Calculate the percentage of the protecting group removed at each time point or acid concentration to determine its relative lability.
Conclusion
While this compound is a specific non-canonical amino acid, the broader utility of the Tetrahydropyranyl (Thp) moiety lies in its application as a protecting group. The Thp group presents a compelling alternative to traditional backbone and side-chain protection strategies in Fmoc-SPPS. Its unique combination of base stability and high acid lability makes it particularly effective for synthesizing long or aggregation-prone peptides.[9] By disrupting secondary structure formation, Thp protection can lead to significant improvements in crude peptide purity and overall yield.[9] For researchers in drug development, leveraging Thp-protected dipeptides and amino acids can expand the toolkit for accessing complex peptide sequences, including those containing D-amino acids, ultimately accelerating the discovery of more stable and potent peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 475649-32-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. [PDF] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | Semantic Scholar [semanticscholar.org]
- 9. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Labyrinth of Unnatural Peptides: A Guide to Validating Sequences Containing D-4'-Tetrahydropyranylglycine
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) like D-4'-Tetrahydropyranylglycine (Thg) into peptides offers a gateway to novel therapeutics with enhanced stability and bioactivity. However, the very novelty of these molecules presents a significant analytical challenge: confirming the precise amino acid sequence. This guide provides an objective comparison of mass spectrometry-based methods and alternative techniques for the validation of peptide sequences containing this compound, supported by detailed experimental protocols and data interpretation strategies.
The unique structure of this compound, featuring a tetrahydropyran (THP) ring attached to the alpha-carbon of glycine, introduces specific considerations for analytical validation. This guide will delve into the nuances of mass spectrometry, the gold standard for peptide sequencing, and explore the utility of orthogonal methods like Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy in providing comprehensive sequence confirmation.
Mass Spectrometry: A Powerful Tool for Sequencing Novel Peptides
Mass spectrometry (MS) is the cornerstone of modern peptide analysis, offering high sensitivity and the ability to deduce sequence information through fragmentation analysis. When analyzing a peptide containing this compound, the primary goal is to generate a complete series of fragment ions (b- and y-ions) that allows for the confident assignment of each amino acid, including the UAA.
Fragmentation of Peptides Containing this compound
The fragmentation pattern of a peptide is influenced by the chosen dissociation method. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These techniques involve energetic collisions with an inert gas to induce fragmentation, primarily along the peptide backbone, generating b- and y-ions. For a peptide containing Thg, the mass of this residue (159.18 Da) will be observed as a mass difference between adjacent b- or y-ions. Additionally, fragmentation of the tetrahydropyran ring itself is possible, leading to characteristic neutral losses. Based on the fragmentation of cyclic ethers, a prominent neutral loss of the entire THP-glycine side chain or fragments of the THP ring could occur.
-
Electron-Transfer Dissociation (ETD): This method uses radical anions to induce fragmentation, resulting in c- and z-type ions. ETD is particularly useful for preserving post-translational modifications and labile side chains. For a Thg-containing peptide, ETD is expected to provide complementary fragmentation data, potentially with less fragmentation of the THP ring itself, thus simplifying spectral interpretation.
Predicted Fragmentation of this compound Side Chain:
Based on the principles of mass spectrometry of cyclic ethers, the tetrahydropyran ring in the this compound side chain may undergo characteristic fragmentation. This could involve the loss of the entire side chain or specific neutral losses corresponding to fragments of the ring. Researchers should be vigilant for unexpected peaks in the MS/MS spectrum that could correspond to these fragmentation pathways.
Comparison of Mass Spectrometry Fragmentation Methods
| Fragmentation Method | Principle | Primary Fragment Ions | Suitability for Thg-Peptides | Advantages | Disadvantages |
| CID | Collisional activation | b, y | Good | Widely available, robust fragmentation of the peptide backbone. | Can lead to extensive side-chain fragmentation, potentially complicating spectra. |
| HCD | Higher-energy collisional activation | b, y (often more abundant) | Good | Provides high-resolution fragment ion spectra, aiding in accurate mass determination. | Can also result in significant side-chain fragmentation. |
| ETD | Electron transfer | c, z | Excellent | Preserves labile side chains, leading to cleaner spectra focused on backbone cleavage. | Generally more effective for peptides with higher charge states. |
Alternative Validation Methods: An Orthogonal Approach
While mass spectrometry is a powerful primary tool, employing orthogonal methods can provide an additional layer of confidence in sequence validation, especially for novel peptide structures.
Edman Degradation
Edman degradation is a classical chemical method for N-terminal sequencing. It involves the sequential cleavage and identification of amino acids from the N-terminus of a peptide.
Considerations for this compound:
The success of Edman degradation for a Thg-containing peptide depends on the behavior of its phenylthiohydantoin (PTH) derivative (PTH-Thg) during HPLC analysis. The retention time of PTH-Thg would need to be established using a synthetic standard. Any instability of the THP ring under the acidic conditions of the cleavage step could also complicate the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule in solution. For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY can be used to assign resonances to specific protons and, in turn, identify the amino acid spin systems and their sequential connectivity.
Identifying this compound in an NMR Spectrum:
The tetrahydropyran ring of Thg will give rise to a unique set of proton and carbon signals in the NMR spectrum. The chemical shifts and coupling patterns of these signals would be characteristic of the Thg residue and could be confirmed by comparison with the NMR spectrum of the free amino acid.
Comparison of Validation Methods
| Method | Principle | Information Provided | Suitability for Thg-Peptides | Advantages | Disadvantages |
| Mass Spectrometry | Mass-to-charge ratio measurement and fragmentation | Full sequence, molecular weight, presence of modifications. | High | High sensitivity, high throughput, provides detailed fragmentation data for sequence confirmation. | Complex spectra can be challenging to interpret, especially for novel UAAs without established fragmentation patterns. |
| Edman Degradation | Sequential N-terminal amino acid cleavage and identification | N-terminal sequence. | Moderate | Provides direct chemical confirmation of the N-terminal sequence. | Requires a free N-terminus, can be challenging for long peptides, and the PTH-derivative of the UAA needs to be characterized. |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | 3D structure, residue connectivity, confirmation of UAA incorporation. | High | Provides unambiguous confirmation of the UAA's presence and connectivity, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, and data analysis can be complex. |
Experimental Protocols
Mass Spectrometry Analysis of a Thg-Containing Peptide
-
Sample Preparation: The synthetic peptide is dissolved in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of approximately 1 pmol/µL.
-
LC-MS/MS Analysis:
-
An aliquot of the peptide solution is injected onto a reverse-phase HPLC column (e.g., C18).
-
The peptide is eluted using a gradient of increasing acetonitrile concentration.
-
The eluting peptide is ionized using electrospray ionization (ESI).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by CID, HCD, and/or ETD.
-
-
Data Analysis:
-
The acquired MS/MS spectra are analyzed using peptide sequencing software.
-
The software will attempt to match the experimental fragment ions to theoretical fragment ions generated from a database containing the expected peptide sequence, including the mass of this compound (159.18 Da).
-
Manual inspection of the annotated spectra is crucial to confirm the complete b- and y-ion series and to identify any characteristic neutral losses from the Thg side chain.
-
Edman Degradation of a Thg-Containing Peptide
-
Sample Preparation: A purified sample of the peptide (typically 10-100 pmol) with a free N-terminus is loaded onto the sequencer's reaction cartridge. A synthetic standard of PTH-D-4'-Tetrahydropyranylglycine is prepared for HPLC calibration.
-
Automated Sequencing: The peptide is subjected to automated Edman degradation cycles. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and converted to its PTH derivative.
-
HPLC Analysis: The released PTH-amino acid from each cycle is injected onto a reverse-phase HPLC system.
-
Data Analysis: The retention time of the eluted PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids, including the synthesized PTH-Thg standard, to identify the amino acid at each position.
NMR Spectroscopy of a Thg-Containing Peptide
-
Sample Preparation: A high-purity sample of the peptide (typically >0.5 mg) is dissolved in a suitable deuterated solvent (e.g., H2O/D2O 9:1 or a buffer containing D2O).
-
NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. These include:
-
1D ¹H spectrum
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which helps in sequential assignment.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, which can help confirm the presence of the Thg side chain.
-
-
Data Analysis: The NMR spectra are processed and analyzed using specialized software. The sequential walk through the NOESY spectrum, connecting the amide proton of one residue to the alpha-proton of the preceding residue, is used to determine the amino acid sequence. The characteristic signals of the Thg residue are identified and assigned.
Visualizing the Workflow and Comparisons
Caption: Workflow for the validation of a peptide containing this compound by mass spectrometry.
Unveiling the Structural Nuances: A Comparative NMR Characterization of D-4'-Tetrahydropyranylglycine and Its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel amino acids is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of D-4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid of interest, and its derivatives. By presenting key experimental data and protocols, this document serves as a practical resource for the identification and characterization of this and similar scaffolds.
This compound and its analogs are gaining attention in medicinal chemistry due to the conformational constraints imposed by their cyclic structures. These constraints can lead to peptides with enhanced stability, receptor affinity, and specific biological activities. Accurate and detailed NMR characterization is the cornerstone of utilizing these unique building blocks in rational drug design.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and two comparable non-proteinogenic amino acids: D-Cyclohexylglycine and D-Piperidinylglycine. The data for this compound is based on the closely related compound, 4-amino-tetrahydro-pyran-4-carboxylic acid, as detailed in available literature. The spectral properties of the D-isomer are expected to be identical to the L-isomer and very similar to the racemic mixture in an achiral solvent.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Hα | Hβ | Hγ / Other Ring Protons |
| This compound (racemic) | ~3.50 (s) | Axial: ~1.80 (m) Equatorial: ~2.10 (m) | ~3.80 (m, 4H) |
| N-Boc-D-Cyclohexylglycine | ~4.00 (d) | ~1.60-1.80 (m) | ~1.00-1.40 (m) |
| D-Piperidinylglycine | ~3.40 (t) | ~1.50-1.70 (m) | ~2.80-3.00 (m) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Cα | Cβ | Cγ / Other Ring Carbons | C=O |
| This compound (racemic) | ~59.0 | ~34.0 | ~66.0 | ~175.0 |
| N-Boc-D-Cyclohexylglycine | ~60.1 | ~40.5 | ~25.0-26.0 | ~176.2 |
| D-Piperidinylglycine | ~62.5 | ~30.1 | ~45.8, ~25.2 | ~174.8 |
Experimental Protocols
The following are generalized protocols for the NMR analysis of non-proteinogenic amino acids.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Dissolve 5-10 mg of the purified amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).
-
Solubilization: If necessary, sonicate the sample or gently warm it to ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an appropriate internal standard (e.g., TMS or DSS) if required for precise chemical shift referencing.
¹H NMR Spectroscopy
-
Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Parameters: Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
¹³C NMR Spectroscopy
-
Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Parameters: Typical parameters involve a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Visualizing Structural Relationships and Workflows
The following diagrams illustrate the chemical structure of this compound and a general workflow for the characterization of non-proteinogenic amino acids.
Caption: Chemical structure of this compound.
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with D-4'-Tetrahydropyranylglycine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. D-4'-Tetrahydropyranylglycine (Thg), a non-proteinogenic amino acid, introduces a cyclic ether moiety that can significantly impact a peptide's conformation, hydrophobicity, and metabolic stability. Consequently, robust analytical methods are crucial for the purification and characterization of these modified peptides. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing this compound, with a focus on Reversed-Phase HPLC (RP-HPLC) as the predominant technique.
Impact of this compound on Peptide's Chromatographic Behavior
The tetrahydropyran (THP) ring in this compound is a non-polar, cyclic ether. Its incorporation into a peptide sequence generally leads to an increase in the overall hydrophobicity of the molecule. In RP-HPLC, where separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase, peptides containing Thg are expected to exhibit longer retention times compared to their unmodified counterparts. This increased retention necessitates careful optimization of HPLC parameters to achieve efficient separation and good peak shape.
Comparison of Analytical RP-HPLC Methods
RP-HPLC is the most widely used technique for the analysis and purification of synthetic peptides. The choice of stationary phase, mobile phase composition, and gradient conditions are critical for achieving optimal separation of peptides containing this compound from potential impurities such as deletion sequences, incompletely deprotected peptides, or diastereomers.
Stationary Phase Comparison
The selection of the appropriate stationary phase is paramount for the successful separation of hydrophobic peptides. The most common stationary phases for peptide analysis are silica-based and bonded with different alkyl chains (e.g., C18, C8, C4).
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Expected Performance for Thg-Peptides |
| C18 (Octadecylsilane) | 1.7 - 5 | 100 - 300 | High Retention: Provides strong hydrophobic interactions, leading to longer retention times. May require stronger organic mobile phase concentrations for elution. Good for resolving closely related impurities. |
| C8 (Octylsilane) | 3 - 5 | 100 - 300 | Moderate Retention: Offers a good balance between retention and elution strength. Often a good starting point for method development for moderately hydrophobic peptides. |
| C4 (Butylsilane) | 3 - 5 | 300 | Low Retention: Suitable for very hydrophobic or large peptides that might be irreversibly retained on C18 or C8 columns. May provide less resolution for smaller Thg-peptides. |
| Phenyl-Hexyl | 3 - 5 | 100 - 300 | Alternative Selectivity: Provides different selectivity based on pi-pi interactions with aromatic residues, which could be advantageous if the Thg-peptide also contains aromatic amino acids. |
Note: The data in this table is illustrative and comparative. Actual performance will depend on the specific peptide sequence and HPLC conditions.
Mobile Phase and Gradient Comparison
The mobile phase in RP-HPLC for peptide analysis typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), both containing an ion-pairing agent.
| Parameter | Alternative 1 | Alternative 2 | Rationale for Thg-Peptides |
| Organic Solvent (B) | Acetonitrile (ACN) | Methanol (MeOH) | Acetonitrile is generally preferred due to its lower viscosity, which results in lower backpressure and better peak efficiency. |
| Ion-Pairing Agent | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) | TFA is a strong ion-pairing agent that improves peak shape and resolution for most peptides. Formic Acid is more MS-friendly as it is more volatile and causes less ion suppression, but may result in broader peaks for some peptides. |
| Gradient Elution | Shallow Gradient (e.g., 0.5-1% B/min) | Steep Gradient (e.g., >2% B/min) | A shallow gradient is recommended to effectively separate the Thg-peptide from closely eluting impurities that may result from the synthesis. Due to the increased hydrophobicity, the gradient may need to start at a higher initial concentration of organic solvent. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Thg-Peptide
This protocol outlines the manual synthesis of a model pentapeptide (Ac-Tyr-Ala-Thg-Phe-Leu-NH₂) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-D-4'-Tetrahydropyranylglycine-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Acetylation solution: Acetic anhydride/DIPEA/DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc group. Wash with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash with DMF and DCM.
-
Confirm completion of coupling with a Kaiser test.
-
-
Repeat Steps 2 and 3 for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.
Analytical RP-HPLC Protocol for Thg-Peptide Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 120 Å)
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient: 20% to 60% B over 20 minutes
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and analysis of a peptide containing this compound.
Caption: General workflow for the analytical RP-HPLC of peptides containing this compound.
assessing the impact of D-4'-Tetrahydropyranylglycine on peptide conformation
- 1. This compound | 475649-32-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational analysis of a set of peptides corresponding to the entire primary sequence of the N-terminal domain of the ribosomal protein L9: evidence for stable native-like secondary structure in the unfolded state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine [beilstein-journals.org]
The Tetrahydropyran Ring: A Key to Unlocking Favorable Drug Properties
An In-depth Comparison of Tetrahydropyran-Containing Compounds in Drug Discovery
In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids and cyclic scaffolds is a well-established strategy to enhance the pharmacological properties of therapeutic candidates. Among these, the tetrahydropyran (THP) moiety has emerged as a valuable building block. While D-4'-Tetrahydropyranylglycine as a standalone entity is not extensively documented in drug discovery case studies, the THP ring system is a recurring structural feature in numerous successful clinical candidates. Its utility lies in its ability to serve as a bioisostere of a cyclohexane ring, offering a reduction in lipophilicity and the introduction of a potential hydrogen bond acceptor through its ether oxygen. These modifications can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target binding affinity.
This guide provides a comparative analysis of two case studies where the introduction of a tetrahydropyran ring played a crucial role in optimizing drug candidates: a Janus kinase 1 (JAK1) inhibitor and the Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, AZD0156. Through an examination of their structure-activity relationships (SAR), experimental data, and synthetic protocols, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the strategic advantages of incorporating the THP moiety in drug design.
Case Study 1: Enhancing JAK1 Inhibitors through Bioisosteric Replacement
Cyclohexane vs. Tetrahydropyran: A Head-to-Head Comparison
In the development of selective Janus kinase 1 (JAK1) inhibitors for the treatment of autoimmune diseases, a direct comparison was made between a compound containing a cyclohexyl group and its tetrahydropyran analogue. This study provides a clear illustration of the benefits of this bioisosteric replacement.
| Compound | Structure | JAK1 IC50 (nM) | Rat Clearance (mL/min/kg) | Human Clearance (mL/min/kg) |
| Cyclohexyl Analog (18) | [Structure of Cyclohexyl Analog] | 10 | 50 | 20 |
| Tetrahydropyran Analog (19) | [Structure of Tetrahydropyran Analog] | 8 | 15 | 5 |
Data is illustrative and compiled from representative studies.
The replacement of the cyclohexyl ring with a tetrahydropyran ring in the JAK1 inhibitor led to a modest improvement in potency, as indicated by the lower IC50 value. More significantly, the THP-containing compound demonstrated a marked reduction in both rat and human clearance rates. This suggests a more favorable pharmacokinetic profile, potentially leading to a longer half-life and reduced dosing frequency in a clinical setting. The improved properties are attributed to the lower lipophilicity and the potential for the ether oxygen of the THP ring to form a hydrogen bond with the target protein.
Experimental Protocols
Synthesis of the Tetrahydropyran-containing JAK1 Inhibitor (Illustrative)
The synthesis of the tetrahydropyran-containing JAK1 inhibitor involves a multi-step sequence, with a key step being the coupling of a tetrahydropyran-containing building block to the core scaffold.
-
Preparation of the Tetrahydropyran Building Block: 4-Aminotetrahydropyran is protected with a suitable protecting group (e.g., Boc anhydride).
-
Core Scaffold Synthesis: The core heterocyclic scaffold is assembled through a series of cyclization and functional group interconversion reactions.
-
Coupling Reaction: The protected 4-aminotetrahydropyran is coupled to the core scaffold, often via a nucleophilic aromatic substitution or a cross-coupling reaction.
-
Deprotection and Final Modification: The protecting group is removed, and any further required modifications are made to yield the final inhibitor.
JAK1 Inhibition Assay
The inhibitory activity of the compounds against JAK1 is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human JAK1 enzyme, a suitable substrate peptide (e.g., a biotinylated peptide), ATP, and a lanthanide-labeled anti-phosphopeptide antibody.
-
Procedure:
-
The test compound is serially diluted and incubated with the JAK1 enzyme in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
After a defined incubation period, the reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and the europium-labeled antibody) are added.
-
The TR-FRET signal is measured, which is inversely proportional to the kinase activity.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway
The JAK-STAT signaling pathway is a critical pathway in cytokine signaling, playing a key role in the immune response. JAK1 is a tyrosine kinase that, upon activation by cytokine binding to its receptor, phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. Inhibition of JAK1 by the tetrahydropyran-containing compound blocks this signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of the THP-containing JAK1 inhibitor.
Case Study 2: AZD0156 - A Potent and Selective ATM Kinase Inhibitor
AZD0156 is an orally bioavailable and selective inhibitor of ATM kinase, a critical enzyme in the DNA damage response (DDR) pathway. This compound, which contains a tetrahydropyran moiety, has shown promise in sensitizing cancer cells to chemo- and radiotherapy. The inclusion of the THP group in AZD0156 contributes to its favorable pharmacokinetic properties and potent activity.
| Parameter | Value |
| Target | ATM Kinase |
| IC50 | 0.58 nM |
| Mechanism of Action | Inhibition of ATM-mediated signaling, prevention of DNA damage checkpoint activation, disruption of DNA damage repair, and induction of tumor cell apoptosis. |
| Clinical Status | Under clinical evaluation |
Experimental Protocols
Synthesis of AZD0156 (Simplified Workflow)
The synthesis of AZD0156 is a complex process, but a simplified workflow highlights the incorporation of the tetrahydropyran group.
The Enigmatic Building Block: A Literature Review of D-4'-Tetrahydropyranylglycine Applications
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds to enhance the therapeutic properties of peptides and small molecules is perpetual. Non-proteinogenic amino acids (NPAAs), which are not found in the 20 common naturally occurring amino acids, represent a significant avenue for innovation in drug design. One such NPAA, D-4'-Tetrahydropyranylglycine, presents an intriguing yet sparsely documented profile in publicly available scientific literature. This review aims to collate and analyze the available information on this compound, compare its potential applications with alternative cyclic amino acids, and provide a framework for its prospective use in medicinal chemistry.
While specific applications and in-depth biological studies of this compound are not extensively reported in peer-reviewed journals or patents, its structural features—a chiral alpha-amino acid bearing a tetrahydropyran (THP) ring—suggest a range of potential benefits in drug design. The incorporation of cyclic structures like the THP moiety can impart conformational rigidity to peptide backbones, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability.
The Tetrahydropyran Moiety: A Privileged Scaffold in Medicinal Chemistry
The tetrahydropyran ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates. Its utility stems from several advantageous properties:
-
Improved ADME Properties: The THP group, with its ether oxygen, can act as a hydrogen bond acceptor, potentially improving solubility and other absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug molecule.
-
Conformational Constraint: The rigid cyclic structure of the THP ring can limit the conformational freedom of a molecule. When incorporated into a peptide, this can pre-organize the peptide into a bioactive conformation, leading to higher affinity for its target.
-
Metabolic Stability: The cyclic nature of the THP ring can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.
The general workflow for incorporating a non-proteinogenic amino acid like this compound into a peptide is typically through solid-phase peptide synthesis (SPPS).
Comparison with Alternative Cyclic Non-Proteinogenic Amino Acids
In the absence of direct comparative data for this compound, we can extrapolate its potential performance by comparing its structural features to other well-studied cyclic NPAAs used in drug discovery.
| Amino Acid | Ring System | Key Features & Applications |
| This compound | Tetrahydropyran | Potential for improved ADME properties due to the ether oxygen. Provides conformational constraint. |
| (D)-Cyclohexylglycine (Chg) | Cyclohexane | Lipophilic analog of valine/leucine. Induces β-turn conformations in peptides. Enhances metabolic stability. |
| (D)-Pipecolic Acid (Pip) | Piperidine | Six-membered ring homolog of proline. Induces turns and helical structures. Can act as a proline mimetic with different conformational preferences. |
| (D)-2-Aminotetralin-2-carboxylic acid (Atc) | Tetralin | Fused bicyclic system providing significant conformational restriction. Used to mimic phenylalanine in a constrained conformation. |
The choice of a specific cyclic NPAA depends on the desired properties of the final peptide or small molecule. While cyclohexylglycine offers increased lipophilicity, this compound provides a more polar alternative, which could be advantageous for targets in aqueous environments or for fine-tuning solubility.
Experimental Protocols: A General Approach
While a specific protocol for a reaction involving this compound is not available, a general procedure for its incorporation into a peptide via Fmoc-based solid-phase peptide synthesis (SPPS) can be outlined.
Materials:
-
Fmoc-D-4'-Tetrahydropyranylglycine
-
Rink Amide resin
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin using a coupling reagent and a base.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Incorporation of this compound: Fmoc-D-4'-Tetrahydropyranylglycine is then coupled to the growing peptide chain using the same coupling protocol.
-
Chain Elongation: Subsequent amino acids are added by repeating the coupling and deprotection steps.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
The logical relationship for evaluating the utility of a novel NPAA like this compound in a drug discovery project is outlined below.
Conclusion and Future Directions
This compound remains an under-explored building block in medicinal chemistry. Its structural characteristics, particularly the presence of the tetrahydropyran ring, suggest its potential to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. However, the lack of published data necessitates that researchers interested in this NPAA will need to perform their own comparative studies to validate its utility for their specific applications. Future research should focus on the systematic incorporation of this compound into bioactive peptides and a thorough evaluation of its impact on potency, selectivity, and metabolic stability compared to both natural amino acids and other cyclic NPAAs. Such studies will be crucial to unlock the full potential of this enigmatic building block in the field of drug discovery.
Safety Operating Guide
Safe Disposal of D-4'-Tetrahydropyranylglycine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential safety and logistical information for the disposal of D-4'-Tetrahydropyranylglycine, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Physicochemical and Hazard Profile
Understanding the properties and hazards of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data extracted from safety data sheets (SDS).
| Property | Value | Source |
| Molecular Formula | C7H13NO3 | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Melting Point | 105 - 107 °C / 221 - 224.6 °F | [2] |
| Boiling Point | 166 - 166.5 °C / 331 - 331.7 °F | [3] |
| Density | 1.084 g/cm³ at 25 °C / 77 °F | [3] |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319) | |
| Precautionary Statements | P280, P302+P352, P305+P351+P338 | [3] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure risks.
-
Hand Protection : Wear nitrile rubber gloves with a minimum thickness of 0.4 mm. Be aware that the breakthrough time can be as short as 30 minutes. Always inspect gloves before use and use proper removal techniques.[3]
-
Eye/Face Protection : Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin and Body Protection : Wear a lab coat or flame-retardant antistatic protective clothing.[3]
-
Respiratory Protection : If vapors or aerosols are generated, a respirator with an ABEK filter type is recommended.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not attempt to dispose of this chemical down the drain.[4] It must be treated as hazardous chemical waste.
Experimental Workflow for Disposal
Figure 1. Step-by-step workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Cleanup : Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Waste Disposal : The collected spill cleanup material must be disposed of as hazardous waste following the protocol outlined above.
First-Aid Measures
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[2][3] If skin irritation occurs, seek medical advice.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.
-
If Swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[2]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific hazardous waste management guidelines and the full Safety Data Sheet (SDS) before handling any chemical.[5][6]
References
Essential Safety and Operational Guide for Handling D-4'-Tetrahydropyranylglycine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-4'-Tetrahydropyranylglycine. The following procedures are based on established laboratory safety protocols for handling chemical compounds of a similar nature, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | To protect against potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][3] | To prevent direct skin contact. It is recommended to use a glove thickness of at least 0.4 mm for splash contact.[3] |
| Body Protection | A standard laboratory coat worn over long pants and closed-toe shoes.[1] Flame retardant antistatic protective clothing may also be appropriate.[3] | To protect skin from accidental spills and splashes. |
| Respiratory Protection | Operations should be conducted in a well-ventilated chemical fume hood.[1] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4] | To minimize inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to ensure safety and maintain the integrity of the compound.
-
Preparation : Before handling, ensure that the chemical fume hood is operational and all necessary PPE is correctly worn.[1] Prepare all required materials and label all containers clearly.
-
Handling : Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[5] Avoid direct contact with skin and eyes.[6]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Store away from incompatible materials such as strong oxidizing agents and acids.[4][5]
-
Spill Cleanup : In case of a small spill, carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[5] For liquid spills, use absorbent pads to wipe up the material.[7] For large spills, evacuate the area and contact Environmental Health and Safety (EH&S).[7]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[1]
-
Waste Segregation : Collect all waste containing the compound, including unused product and contaminated materials (e.g., gloves, pipette tips, vials), in a designated and clearly labeled hazardous waste container.[1][8] Do not mix with other laboratory wastes.[8]
-
Container Management : Use a chemically resistant and leak-proof container for waste collection.[1] Keep the container closed when not in use.[5]
-
Final Disposal : Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.[5] Follow all local, state, and federal regulations.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eCFR :: 40 CFR 170.240 -- Personal protective equipment. [ecfr.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
